IMP 243
Description
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Properties
Molecular Formula |
C57H86N20O14S2 |
|---|---|
Molecular Weight |
1339.6 g/mol |
IUPAC Name |
N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide |
InChI |
InChI=1S/C57H86N20O14S2/c1-35(78)72-41(9-3-5-21-62-49(84)29-67-47(82)17-15-45(80)64-24-19-37-27-60-33-69-37)54(89)76-43(26-36-11-13-39(79)14-12-36)56(91)75-42(10-4-6-22-63-50(85)30-68-48(83)18-16-46(81)65-25-20-38-28-61-34-70-38)55(90)74-40(52(58)87)8-2-7-23-66-53(88)44(32-92)73-51(86)31-71-77-57(59)93/h11-14,27-28,31,33-34,40-44,79,92H,2-10,15-26,29-30,32H2,1H3,(H2,58,87)(H,60,69)(H,61,70)(H,62,84)(H,63,85)(H,64,80)(H,65,81)(H,66,88)(H,67,82)(H,68,83)(H,72,78)(H,73,86)(H,74,90)(H,75,91)(H,76,89)(H3,59,77,93)/b71-31-/t40-,41-,42-,43+,44-/m0/s1 |
InChI Key |
CWGLLPDNNMQXPN-PDKNMLPSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N[C@@H](CCCCNC(=O)[C@H](CS)NC(=O)/C=N\NC(=S)N)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CCCCNC(=O)C(CS)NC(=O)C=NNC(=S)N)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of TAK-243: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-243, a first-in-class small molecule inhibitor, is a potent and selective antagonist of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1. By forming a covalent adduct with ubiquitin, TAK-243 effectively stalls the initial and critical step of the ubiquitin-proteasome system (UPS). This blockade leads to a depletion of ubiquitin-protein conjugates, triggering a cascade of cellular events including proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document provides a comprehensive overview of the mechanism of action of TAK-243, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Inhibition of Ubiquitin-Activating Enzyme (UAE/UBA1)
The primary molecular target of TAK-243 is the Ubiquitin-Activating Enzyme (UAE or UBA1), the apex E1 enzyme in the ubiquitination cascade.[1][2] Ubiquitination is a fundamental post-translational modification process that governs protein homeostasis and regulates a myriad of cellular processes.
TAK-243 acts as a mechanism-based inhibitor. It mimics adenosine (B11128) monophosphate (AMP) and binds to the adenylation site of UAE. This binding facilitates the formation of a stable, covalent adduct between TAK-243 and ubiquitin.[3][4] This TAK-243-ubiquitin adduct effectively sequesters the enzyme, preventing it from transferring ubiquitin to E2 conjugating enzymes and thereby halting the entire ubiquitination cascade.[5]
Downstream Cellular Consequences of UAE Inhibition
The inhibition of UAE by TAK-243 instigates a series of downstream events that collectively contribute to its anti-neoplastic activity.
Depletion of Ubiquitinated Proteins and Accumulation of Free Ubiquitin
Treatment with TAK-243 leads to a rapid and dose-dependent decrease in the levels of both mono- and poly-ubiquitinated proteins within the cell.[6][7] Concurrently, there is an accumulation of free ubiquitin.[3] This disruption of the ubiquitin pool is a direct consequence of UAE inhibition and serves as a key biomarker of TAK-243 activity.
Induction of Proteotoxic Stress and the Unfolded Protein Response (UPR)
The impairment of protein degradation pathways results in the accumulation of misfolded and unfolded proteins, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[3][8] TAK-243 has been shown to activate all three canonical UPR pathways:
-
PERK Pathway: Leads to the phosphorylation of eIF2α and increased translation of ATF4.
-
IRE1 Pathway: Results in the splicing of XBP1 mRNA.
-
ATF6 Pathway: Involves the cleavage and activation of the ATF6 transcription factor.[8]
The sustained activation of the UPR ultimately triggers apoptosis.
Cell Cycle Arrest and Impairment of DNA Damage Repair
TAK-243 treatment has been shown to cause cell cycle arrest, primarily at the G1 and G2/M phases.[4] This is attributed to the stabilization of key cell cycle regulatory proteins that are normally targeted for proteasomal degradation. Furthermore, TAK-243 impairs DNA damage repair pathways, rendering cancer cells more susceptible to DNA-damaging agents.[1][9]
Quantitative Data Summary
The anti-proliferative activity of TAK-243 has been evaluated across a broad range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | 15-40 | [6] |
| TEX | Acute Myeloid Leukemia | 15-40 | [6] |
| U937 | Acute Myeloid Leukemia | 15-40 | [6] |
| NB4 | Acute Myeloid Leukemia | 15-40 | [6] |
| MM1.S | Multiple Myeloma | Not specified | [8] |
| U266 | Multiple Myeloma | Not specified | [8] |
| NCI-H1184 | Small-Cell Lung Cancer | 10.2 | [9] |
| NCI-H196 | Small-Cell Lung Cancer | 367.3 | [9] |
| KB-3-1 | Cervical Cancer | Not specified | [10] |
| KB-C2 (ABCB1-overexpressing) | Cervical Cancer | 37.45-fold increase vs. parental | [10] |
| SW620 | Colon Cancer | Not specified | [10] |
| SW620/Ad300 (ABCB1-overexpressing) | Colon Cancer | 28.46-fold increase vs. parental | [10] |
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | 20 mg/kg, s.c., twice weekly | Significant delay in tumor growth | [6] |
| Primary AML | Acute Myeloid Leukemia | 20 mg/kg, s.c., twice weekly | Reduced tumor burden | [6] |
| JHU-LX33 | Small-Cell Lung Cancer | Not specified | 66% with Olaparib | [9] |
| SCRX-Lu149 CN | Small-Cell Lung Cancer | 20 mg/kg with radiotherapy | 91% with radiotherapy | [9] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of TAK-243.
Western Blotting for Ubiquitinated Proteins and UPR Markers
Objective: To assess the effect of TAK-243 on protein ubiquitination and the activation of the Unfolded Protein Response.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with varying concentrations of TAK-243 or vehicle control for specified time periods (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against ubiquitin, specific ubiquitinated proteins (e.g., histone H2B), UPR markers (e.g., p-PERK, ATF4, CHOP, sXBP1), and a loading control (e.g., β-actin or GAPDH).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is detected using an imaging system.
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of TAK-243 on cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Drug Treatment: After allowing cells to adhere, they are treated with a range of TAK-243 concentrations for 24, 48, or 72 hours.
-
Viability Assessment (MTT or CellTiter-Glo Assay):
-
MTT: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are solubilized, and absorbance is measured.
-
CellTiter-Glo: CellTiter-Glo reagent is added to each well, and luminescence is measured.
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
Mechanisms of Resistance
Preclinical studies have identified potential mechanisms of resistance to TAK-243. Overexpression of the drug efflux pump ABCB1 (MDR1) has been shown to confer resistance by actively transporting TAK-243 out of the cell.[10][11][12] Additionally, missense mutations in the adenylation domain of UBA1 can reduce the binding of TAK-243, leading to acquired resistance.[7]
Conclusion
TAK-243 represents a novel therapeutic strategy that targets a critical node in the ubiquitin-proteasome system. Its mechanism of action, centered on the irreversible inhibition of UAE, leads to profound proteotoxic stress and apoptosis in cancer cells. The preclinical data strongly support its continued investigation in clinical trials for a variety of hematological and solid tumors.[13] Understanding its detailed mechanism, including potential resistance pathways, is crucial for optimizing its clinical development and identifying patient populations most likely to benefit from this innovative therapy.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
TAK-243: A First-in-Class UBA1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is a hallmark of many cancers. Targeting the UPS has proven to be a successful therapeutic strategy, with proteasome inhibitors being a key example. TAK-243 (formerly MLN7243) is a pioneering, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apical enzyme in the ubiquitin conjugation cascade. By inhibiting UBA1, TAK-243 disrupts the entire ubiquitination process, leading to a cascade of cellular events that culminate in cancer cell death. This technical guide provides a comprehensive overview of TAK-243, including its mechanism of action, preclinical and in vivo efficacy across various cancer models, and detailed experimental protocols for its evaluation.
Introduction to the Ubiquitin-Proteasome System and UBA1
The UPS is a complex and tightly regulated network of enzymes responsible for the degradation of the majority of intracellular proteins. This process, known as ubiquitination, involves a three-step enzymatic cascade:
-
E1 Ubiquitin-Activating Enzyme (UBA1): UBA1 activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond. UBA1 is the primary E1 enzyme, responsible for over 99% of cellular ubiquitylation.[1][2]
-
E2 Ubiquitin-Conjugating Enzymes: The activated ubiquitin is then transferred to one of several dozen E2 enzymes.
-
E3 Ubiquitin Ligases: E3 ligases provide substrate specificity by recognizing specific proteins and catalyzing the transfer of ubiquitin from the E2 enzyme to the target protein.
This cascade results in the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination) to the substrate protein. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome. The UPS plays a pivotal role in regulating numerous cellular processes, including cell cycle progression, DNA damage repair, signal transduction, and apoptosis.[1][3] Given its central role, the UPS, and particularly UBA1, represents a compelling target for cancer therapy.[4][5]
TAK-243: Mechanism of Action
TAK-243 is a mechanism-based inhibitor of UBA1.[3] It functions by forming an irreversible covalent adduct with ubiquitin at the UBA1 active site, specifically mimicking the ubiquitin-adenosine monophosphate (AMP) intermediate.[6] This TAK-243-ubiquitin adduct effectively sequesters the enzyme, preventing the downstream transfer of ubiquitin to E2 enzymes and thereby halting the entire ubiquitination cascade.[4][7]
The inhibition of UBA1 by TAK-243 leads to several downstream cellular consequences:
-
Depletion of Ubiquitin Conjugates: Treatment with TAK-243 results in a rapid decrease in both mono- and poly-ubiquitinated proteins.[3][8]
-
Proteotoxic Stress: The accumulation of misfolded and undegraded proteins due to impaired proteasomal degradation induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[8][9]
-
Cell Cycle Arrest: TAK-243 causes cell cycle arrest at the G1 and G2/M phases.[6]
-
Impaired DNA Damage Repair: The drug disrupts DNA damage repair pathways, including translesion synthesis (TLS), Fanconi Anemia (FA), and homologous recombination (HR), by preventing the essential monoubiquitination of key proteins like PCNA and FANCD2.[3][10]
-
Induction of Apoptosis: The culmination of these cellular stresses leads to the induction of apoptosis in cancer cells.[8][11]
dot
Figure 1: Mechanism of action of TAK-243 as a UBA1 inhibitor.
Preclinical Efficacy of TAK-243
TAK-243 has demonstrated potent anti-proliferative activity across a wide range of hematologic and solid tumor models.
In Vitro Activity
The in vitro cytotoxic activity of TAK-243 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight its potency.
| Cancer Type | Cell Lines | IC50 / EC50 (nM) | Reference(s) |
| Acute Myeloid Leukemia (AML) | OCI-AML2, TEX, U937, NB4 | 15 - 40 | [12] |
| Primary AML Samples (18/21) | < 75 | [12] | |
| Small Cell Lung Cancer (SCLC) | 26 SCLC cell lines | Median: 15.8 (Range: 10.2 - 367.3) | |
| Adrenocortical Carcinoma (ACC) | CU-ACC1, CU-ACC2, NCI-H295R | Potent activity (specific values not detailed in snippets) | [8][13] |
| Patient-Derived Organoids | Nanomolar range | [8] | |
| Various Cancers | 31 cell lines (including 2 SCLC) | SCLC mean: 8.5; Other cancers mean: 338 | [4][7] |
In Vivo Activity
TAK-243 has demonstrated significant anti-tumor activity in various mouse xenograft models at well-tolerated doses.
| Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| Acute Myeloid Leukemia (AML) | 20 mg/kg, s.c., twice weekly (OCI-AML2 xenograft) | Significant delay in tumor growth (T/C = 0.02) | [12][14] |
| (Primary AML xenograft) | Reduced leukemic burden, targeted leukemic stem cells | [14][15] | |
| Adrenocortical Carcinoma (ACC) | 10 and 20 mg/kg, i.p., twice weekly (H295R xenograft) | Significant tumor growth inhibition at 20 mg/kg | [16] |
| Diffuse Large B-cell Lymphoma | Doses not specified in snippets (WSU-DLCL2 xenograft) | Antitumor activity | [17] |
| Colon Cancer | Doses not specified in snippets (HCT-116 xenograft) | Antitumor activity | [17] |
| Non-Small Cell Lung Cancer (NSCLC) | Doses not specified in snippets (PHTX-132Lu primary xenograft) | Antitumor activity | [17] |
| Multiple Myeloma | Doses not specified in snippets (MM1.S xenograft) | Antitumor activity | [17] |
| Glioblastoma | Doses not specified in snippets (GSC2-derived intracranial tumors) | Delayed tumor growth, prolonged survival | [11] |
| Small Cell Lung Cancer (SCLC) | 20 mg/kg (in combination with radiotherapy) | Tumor growth inhibition | [4] |
Combination Therapies
The mechanism of TAK-243, particularly its impact on DNA damage repair, provides a strong rationale for its use in combination with genotoxic agents and other targeted therapies.
| Combination Agent | Cancer Model | Outcome | Reference(s) |
| Cisplatin/Etoposide | Small Cell Lung Cancer (SCLC) cell lines | Synergistic effect | [18] |
| Olaparib (PARP inhibitor) | SCLC cell lines and PDX | Synergistic effect, especially in a resistant PDX model | [4][18] |
| Radiotherapy | SCLC PDX | Radiosensitization, significant tumor growth inhibition | [4] |
| Mitotane, Etoposide, Cisplatin | Adrenocortical Carcinoma (ACC) cell lines | Synergistic or additive effects | [8][13] |
| Venetoclax, Navitoclax (BCL2 inhibitors) | ACC preclinical models (including organoids and xenografts) | Highly synergistic | [8][13] |
| Carboplatin, Docetaxel | Xenograft models | Synergistic and additive anti-tumor benefits | [10] |
| Immune Checkpoint Blockade (ICB) | Syngeneic mouse models | Significant synergy |
Signaling Pathways and Biomarkers
The inhibition of UBA1 by TAK-243 impacts multiple signaling pathways.
dot
Figure 2: Signaling pathways affected by TAK-243-mediated UBA1 inhibition.
Potential Biomarkers of Response and Resistance:
-
Sensitivity: Gene sets associated with the cell cycle, DNA and chromatin organization, and DNA damage repair have been linked to TAK-243 sensitivity in SCLC.[4][18]
-
Resistance:
-
Gene sets related to cellular respiration, translation, and neurodevelopment are associated with resistance in SCLC.[4][18]
-
Overexpression of the drug efflux pump ABCB1 (MDR1) can confer resistance to TAK-243.[2][13]
-
Missense mutations in the adenylation domain of UBA1 have been identified in TAK-243-resistant AML cells.[15]
-
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate TAK-243.
In Vitro Cell Viability Assay
dot
Figure 3: General workflow for an in vitro cell viability assay.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of TAK-243 (typically serial dilutions) for a specified duration (e.g., 72 hours).[8]
-
Viability Assessment: A cell viability reagent, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS-based assay, is added to each well.[8][19]
-
Data Acquisition: The luminescence or absorbance is read using a plate reader.
-
Analysis: The data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC50 or EC50 values.
Western Blotting for Pharmacodynamic Markers
Protocol:
-
Treatment and Lysis: Cells are treated with TAK-243 for the desired time points. Subsequently, cells are washed and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as total ubiquitin, ubiquitylated H2B, cleaved PARP, p53, or markers of the UPR.[1][8] This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
dot
Figure 4: General workflow for a mouse xenograft study.
Protocol:
-
Animal Models: Immunodeficient mice (e.g., SCID or NOD-SCID) are used.[14]
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[12][14]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. TAK-243 is administered via a clinically relevant route (e.g., intraperitoneally or subcutaneously) at a defined dose and schedule (e.g., 20 mg/kg, twice weekly).[4][14][16]
-
Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Assessment: At the end of the study, tumors can be excised and analyzed for target engagement (e.g., levels of ubiquitinated proteins) and markers of apoptosis (e.g., cleaved caspase-3) by Western blotting or immunohistochemistry.[16]
Clinical Development
TAK-243 is currently being evaluated in clinical trials for patients with advanced solid tumors, lymphomas, and hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[10][20][21] These trials are designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of TAK-243.[10][20]
Conclusion
TAK-243 represents a novel and promising therapeutic strategy that targets the apex of the ubiquitin-proteasome system. Its potent, mechanism-based inhibition of UBA1 leads to widespread disruption of cellular processes essential for cancer cell survival, including protein homeostasis, cell cycle progression, and DNA damage repair. The robust preclinical and in vivo data, both as a monotherapy and in combination with other anti-cancer agents, underscore its potential to address unmet needs in oncology, including overcoming drug resistance. The ongoing clinical evaluation of TAK-243 will be crucial in defining its role in the treatment of various cancers. This guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of UBA1 inhibition as a therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Facebook [cancer.gov]
- 21. Facebook [cancer.gov]
The Role of TAK-243 in the Ubiquitin-Proteasome System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis. Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, making it a prime target for therapeutic intervention. TAK-243 (formerly known as MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin Activating Enzyme (UAE or UBA1), the apical enzyme in the ubiquitination cascade.[1][2][3] This technical guide provides an in-depth overview of TAK-243's mechanism of action, its multifaceted role in the UPS, and detailed methodologies for its preclinical evaluation.
Introduction to the Ubiquitin-Proteasome System
The UPS is a highly regulated and complex enzymatic cascade responsible for the degradation of the majority of intracellular proteins. This process, known as ubiquitination, involves the covalent attachment of ubiquitin, a small 76-amino acid protein, to target substrates. This tagging marks the protein for degradation by the 26S proteasome. The ubiquitination cascade is a three-step enzymatic process:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 to the substrate.
This process can result in the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination), with different chain linkages dictating the fate of the substrate protein. The UPS governs a vast array of cellular processes, including signal transduction, cell cycle progression, DNA damage repair, and apoptosis.[4]
TAK-243: Mechanism of Action
TAK-243 is a mechanism-based inhibitor of UAE.[1] It acts by forming a covalent adduct with ubiquitin in the active site of UAE, specifically mimicking the ubiquitin-adenylate intermediate.[2][5] This irreversible binding prevents the transfer of activated ubiquitin to E2 conjugating enzymes, thereby halting the entire ubiquitination cascade.[4][6] The inhibition of UAE by TAK-243 leads to a global depletion of both mono- and poly-ubiquitinated proteins within the cell.[1][6]
Cellular Consequences of UAE Inhibition by TAK-243
The global shutdown of protein ubiquitination by TAK-243 triggers a cascade of cellular events, ultimately leading to cancer cell death.
-
Proteotoxic Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and unfolded proteins, which are normally cleared by the UPS, induces proteotoxic stress. This activates the Unfolded Protein Response (UPR), a cellular stress response pathway originating in the endoplasmic reticulum (ER).[5]
-
Cell Cycle Arrest: The degradation of key cell cycle regulatory proteins, such as cyclins, is ubiquitin-dependent. Inhibition of their degradation by TAK-243 leads to cell cycle arrest, primarily at the G1 and G2/M phases.[2]
-
Impairment of DNA Damage Repair (DDR): Monoubiquitination plays a crucial role in the DNA damage response, particularly in pathways like the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. TAK-243-mediated inhibition of UAE prevents the monoubiquitination of key DDR proteins like FANCD2 and PCNA, thereby impairing the cell's ability to repair DNA damage.
-
Induction of Apoptosis: The culmination of proteotoxic stress, cell cycle arrest, and impaired DNA damage repair overwhelms the cell's coping mechanisms, leading to the activation of apoptotic pathways and programmed cell death.[5]
Quantitative Data on TAK-243
In Vitro Potency and Selectivity
TAK-243 is a highly potent inhibitor of UAE with an IC50 in the low nanomolar range. It also exhibits selectivity over other E1 enzymes.
| Target Enzyme | IC50 (nM) | Assay Type |
| UAE (UBA1) | 1 ± 0.2 | UBCH10 E2 transthiolation assay |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |
| NAE (NEDD8-activating enzyme) | 28 ± 11 | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |
| SAE (SUMO-activating enzyme) | 850 ± 180 | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |
| ATG7 (autophagy-activating enzyme) | >10,000 | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |
Data compiled from multiple sources.[6][7]
Anti-proliferative Activity in Cancer Cell Lines
TAK-243 demonstrates broad anti-proliferative activity across a range of cancer cell lines.
| Cancer Type | Cell Line | IC50 / EC50 (nM) | Assay Duration |
| Acute Myeloid Leukemia (AML) | OCI-AML2 | 15 - 40 | 48 hours |
| Acute Myeloid Leukemia (AML) | TEX | 15 - 40 | 48 hours |
| Acute Myeloid Leukemia (AML) | U937 | 15 - 40 | 48 hours |
| Acute Myeloid Leukemia (AML) | NB4 | 15 - 40 | 48 hours |
| Multiple Myeloma | MM1.S | 25 | 24 hours |
| Multiple Myeloma | Primary Patient Samples | 50 - 200 | 72 hours |
| Small-Cell Lung Cancer (SCLC) | Various | Median: 15.8 | Not Specified |
| Adrenocortical Carcinoma (ACC) | Primary Patient Organoids | Varies | Not Specified |
| Various Tumor Types | Various | 6 - 1310 | Not Specified |
Data compiled from multiple sources.[2][4][8]
In Vivo Efficacy in Xenograft Models
TAK-243 has demonstrated significant anti-tumor activity in various preclinical xenograft models.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| Multiple Myeloma (MM1.S) | 12.5 mg/kg IV, twice weekly for 2 weeks | 60 | Tumor growth inhibition at 14 days. |
| Multiple Myeloma (MOLP-8) | 12.5 mg/kg IV, twice weekly for 2 weeks | 73 | Tumor growth inhibition at 14 days. |
| Acute Myeloid Leukemia (OCI-AML2) | 20 mg/kg SC, twice weekly | Significant delay in tumor growth (T/C = 0.02) | No observed toxicity. |
| Adrenocortical Carcinoma (H295R) | 20 mg/kg IP, twice weekly | Significant | Decreased ubiquitylated proteins and induced apoptosis in tumors. |
| Small-Cell Lung Cancer (PDX) | 20 mg/kg IV, biweekly for 5 weeks | Synergy with olaparib | Overcame resistance to single agents. |
Data compiled from multiple sources.[8][9][10][11]
Experimental Protocols
Western Blot Analysis of Ubiquitinated Proteins
This protocol details the detection of changes in global protein ubiquitination following TAK-243 treatment.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of TAK-243 or vehicle control (e.g., DMSO) for the indicated time points.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails, and crucially, a deubiquitinase (DUB) inhibitor such as N-ethylmaleimide (NEM) to preserve ubiquitin conjugates.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitin (to detect global ubiquitination) or a specific protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of TAK-243 for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with TAK-243 as described for the cell viability assay. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
TAK-243 represents a novel and promising therapeutic strategy that targets the ubiquitin-proteasome system at its apex. By potently and selectively inhibiting UAE, TAK-243 induces a cascade of cellular stresses that are particularly detrimental to cancer cells, which are often highly dependent on a functional UPS for their survival and proliferation. The preclinical data summarized in this guide highlight the significant anti-tumor activity of TAK-243 across a broad range of malignancies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of UAE inhibition with TAK-243 in the treatment of cancer.[12][13]
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 6. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. labordoc.ilo.org [labordoc.ilo.org]
- 9. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
TAK-243: A Technical Guide to its Induction of Endoplasmic Reticulum Stress in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), represents a novel therapeutic strategy in oncology. By disrupting the initial step of the ubiquitin-proteasome system (UPS), TAK-243 induces potent proteotoxic stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent endoplasmic reticulum (ER) stress-mediated apoptosis in a wide range of tumor cells. This technical guide provides an in-depth overview of the mechanism of action of TAK-243, focusing on its role in inducing ER stress. It includes a summary of key quantitative data, detailed experimental protocols for assessing its effects, and visual representations of the core signaling pathways.
Introduction: The Ubiquitin-Proteasome System and the Role of UBA1
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby controlling a myriad of cellular processes including cell cycle progression, signal transduction, and apoptosis. The process is initiated by the ATP-dependent activation of ubiquitin by the E1 ubiquitin-activating enzyme, UBA1. This activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme, and finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional UPS to maintain protein homeostasis and degrade misfolded or damaged proteins.[1] Inhibition of the UPS has therefore emerged as a successful anti-cancer strategy. While proteasome inhibitors like bortezomib (B1684674) have seen clinical success, targeting the upstream enzyme UBA1 offers a distinct and potent mechanism to disrupt the entire ubiquitination cascade.[2]
TAK-243: Mechanism of Action
TAK-243 is a small molecule that selectively and potently inhibits UBA1. It forms a covalent adduct with ubiquitin in the UBA1 active site, preventing the adenylation of ubiquitin and its subsequent transfer to E2 enzymes.[3] This blockade of the initial step of the ubiquitination pathway leads to a global shutdown of protein ubiquitination, resulting in the accumulation of ubiquitinated substrates and misfolded proteins.[1][4] This accumulation of unfolded proteins within the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR), a key driver of TAK-243-induced tumor cell death.[5][6]
Induction of Endoplasmic Reticulum Stress and the Unfolded Protein Response
The accumulation of unfolded proteins in the ER lumen, induced by TAK-243, activates the three primary sensor proteins of the UPR: PERK, IRE1α, and ATF6.[7][8]
-
The PERK Pathway: Upon activation, PERK (Protein kinase R-like endoplasmic reticulum kinase) dimerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER.[5] However, this phosphorylation paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, importantly, apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[5][9]
-
The IRE1α Pathway: Inositol-requiring enzyme 1α (IRE1α) is a transmembrane protein with both kinase and endoribonuclease activity. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1), leading to the translation of a potent transcription factor, XBP1s.[7] XBP1s upregulates the expression of genes involved in ER-associated degradation (ERAD) and protein folding.[7]
-
The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases.[8] The resulting cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and acts as a transcription factor to upregulate the expression of ER chaperones and components of the ERAD pathway.[7]
Sustained activation of these UPR pathways, particularly the PERK-ATF4-CHOP axis, ultimately shifts the cellular response from adaptation to apoptosis, leading to tumor cell death.[5][6]
Signaling Pathway Diagrams
Quantitative Data on TAK-243 Activity
The anti-tumor activity of TAK-243 has been demonstrated across a variety of preclinical models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Cytotoxicity of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM1.S | Multiple Myeloma | 23 | [10] |
| U266 | Multiple Myeloma | Not Specified | [7] |
| OCI-AML2 | Acute Myeloid Leukemia | 23 | [10] |
| DLBCL Cell Lines (Panel) | Diffuse Large B-Cell Lymphoma | Not specified, but potent | [5] |
| U251 | Glioblastoma | ~15-400 | [11] |
| LN229 | Glioblastoma | ~15-400 | [11] |
| H295R | Adrenocortical Carcinoma | Not Specified | [12] |
| SW-13 | Adrenocortical Carcinoma | Not Specified | [12] |
| SCLC Cell Lines (Panel) | Small-Cell Lung Cancer | Median: 15.8 | [13] |
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| MM1.S | Multiple Myeloma | 12.5 mg/kg BIW or 25 mg/kg QW | Significant tumor growth inhibition | [7] |
| MOLP-8 | Multiple Myeloma | 12.5 mg/kg BIW or 25 mg/kg QW | Significant tumor growth inhibition | [7] |
| OCI-AML2 | Acute Myeloid Leukemia | 20 mg/kg SC twice weekly | Delayed tumor growth | [10] |
| H295R | Adrenocortical Carcinoma | 20 mg/kg | Significant tumor growth inhibition | [12] |
| JHU-LX33 (PDX) | Small-Cell Lung Cancer | Not Specified | Tumor growth inhibition | [14] |
Table 3: Modulation of ER Stress Markers by TAK-243
| Cell Line/Model | Marker | Change upon TAK-243 Treatment | Reference |
| MM1.S | p-PERK | Increased | [7] |
| MM1.S | ATF4 | Increased | [7] |
| MM1.S | XBP1s | Increased | [7] |
| MM1.S | BiP | Increased | [7] |
| DLBCL Cell Lines | p-PERK | Increased | [5] |
| DLBCL Cell Lines | p-eIF2α | Increased | [5] |
| DLBCL Cell Lines | CHOP | Increased | [5] |
| DLBCL Cell Lines | GRP78 | Increased | [5] |
| Adrenocortical Carcinoma Cell Lines | UPR markers | Activated | [3] |
| Glioblastoma Cell Lines | p-PERK, p-eIF2α, ATF4, CHOP | Increased | [9] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the effects of TAK-243 on ER stress in tumor cells.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of TAK-243 on cancer cell lines.
-
Methodology (MTT/CCK-8 Assay):
-
Seed tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of TAK-243 (e.g., 0-10 µM) for a specified duration (e.g., 72 hours).[11]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
-
Methodology (EdU Incorporation Assay):
-
Treat cells with TAK-243 as described above.
-
Incubate the cells with EdU (5-ethynyl-2'-deoxyuridine) for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to label the incorporated EdU with a fluorescent probe.
-
Analyze the percentage of EdU-positive cells by fluorescence microscopy or flow cytometry.[11]
-
Western Blotting for ER Stress Markers
-
Objective: To detect changes in the protein levels and phosphorylation status of key UPR signaling molecules.
-
Methodology:
-
Treat tumor cells with TAK-243 at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, GRP78/BiP, β-actin as a loading control) overnight at 4°C.[5][15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
RT-qPCR for UPR Target Gene Expression
-
Objective: To quantify the mRNA levels of UPR target genes.
-
Methodology:
-
Treat cells with TAK-243 as described for Western blotting.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.[16]
-
Synthesize cDNA from the RNA using a reverse transcription kit.[16]
-
Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes with primers specific for UPR target genes (e.g., ATF4, CHOP, XBP1s, GADD34, EDEM1).[9][15]
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Experimental Workflow Diagram
Conclusion and Future Directions
TAK-243 represents a promising new class of anti-cancer agents that effectively induces ER stress-mediated apoptosis in tumor cells by inhibiting the ubiquitin-activating enzyme UBA1. The induction of the UPR is a central mechanism of its anti-neoplastic activity. The data presented in this guide highlight the potent in vitro and in vivo efficacy of TAK-243 across a range of cancer types.
Future research should continue to explore the intricate interplay between UBA1 inhibition, the UPR, and other cellular stress pathways. Identifying predictive biomarkers of response to TAK-243 will be crucial for its clinical development.[13] Furthermore, combination strategies, for instance with agents that exacerbate ER stress or inhibit adaptive UPR pathways, may enhance the therapeutic efficacy of TAK-243 and overcome potential resistance mechanisms.[3][6] The ongoing clinical evaluation of TAK-243 will provide further insights into its safety and efficacy in patients with advanced cancers.[17][18]
References
- 1. medkoo.com [medkoo.com]
- 2. imrpress.com [imrpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 14. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
TAK-243: A Technical Guide to its Impairment of DNA Damage Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism by which TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), impairs critical DNA damage repair (DDR) pathways. By disrupting the initial step of the ubiquitination cascade, TAK-243 sets off a chain reaction that compromises the cell's ability to respond to and repair DNA lesions, rendering cancer cells more vulnerable to DNA damaging agents. This guide provides a detailed overview of the affected signaling pathways, quantitative data from preclinical studies, and comprehensive experimental protocols for key assays.
Executive Summary
TAK-243 is a potent and selective inhibitor of UBA1, the principal E1 enzyme responsible for activating ubiquitin.[1] Ubiquitination, the post-translational modification of proteins with ubiquitin, is a pivotal signaling mechanism in the DNA damage response, orchestrating the recruitment and function of repair factors at sites of DNA lesions.[2][3][4] By forming a covalent adduct with ubiquitin, TAK-243 prevents its transfer to E2 conjugating enzymes, leading to a global shutdown of protein ubiquitination.[5][6] This disruption has profound consequences for multiple DNA repair pathways, including Non-Homologous End Joining (NHEJ), Homologous Recombination (HR), the Fanconi Anemia (FA) pathway, and Translesion Synthesis (TLS).[7] The impairment of these pathways underlies the synergistic effects observed when TAK-243 is combined with DNA-damaging therapies such as chemotherapy, radiation, and PARP inhibitors.[5][8]
Quantitative Data on TAK-243's Impact on DNA Damage Repair
The following tables summarize key quantitative data from preclinical studies investigating the effects of TAK-243 on cancer cells, with a focus on its impact on DNA damage and repair.
Table 1: In Vitro Efficacy of TAK-243 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nmol/L) | Reference |
| SCLC (median of 26 lines) | Small Cell Lung Cancer | 15.8 | [5][8] |
| NCI-H196 | Small Cell Lung Cancer | >1000 | [5] |
| HCT-116 | Colon Carcinoma | Not specified | [9] |
| Calu-6 | Lung Carcinoma | Not specified | [9] |
| OCI-AML2 | Acute Myeloid Leukemia | 15-40 (IC50) | [10] |
| TEX | Acute Myeloid Leukemia | 15-40 (IC50) | [10] |
| U937 | Acute Myeloid Leukemia | 15-40 (IC50) | [10] |
| NB4 | Acute Myeloid Leukemia | 15-40 (IC50) | [10] |
| CU-ACC1 | Adrenocortical Carcinoma | Not specified | [11][12] |
| CU-ACC2 | Adrenocortical Carcinoma | Not specified | [11][12] |
| NCI-H295R | Adrenocortical Carcinoma | Not specified | [11][12] |
Table 2: Effects of TAK-243 on DNA Damage Markers and Repair Proteins
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| OCI-AML2 | TAK-243 (increasing concentrations) | Reduced mono-ubiquitylated histones H2A and H2B | Dose-dependent decrease observed by immunoblotting | [10] |
| OCI-AML2 | TAK-243 + 3 Gy Irradiation | Reduced 53BP1 foci formation | Significant reduction in the number of 53BP1 foci per cell | [10] |
| OCI-AML2 | TAK-243 + 3 Gy Irradiation | Sustained γH2AX foci | Increased number of γH2AX foci per cell after 1 hour | [10] |
| HCT-116 | TAK-243 (8 hours) | Inhibition of E2-ubiquitin charging | Decreased levels of ubiquitylated UBE2A, UBE2B, UBE2T, PCNA, and FANCD2 | [9] |
| Calu-6 | TAK-243 (1 µM) + UV radiation | Impaired DNA damage repair | Increased tail moment in Comet assay at 6 hours post-treatment | [9] |
| Non-small cell lung cancer PDX | TAK-243 + Ionizing Radiation | Inhibition of 53BP1 foci formation | Blocked IR-induced recruitment of 53BP1 to sites of DNA damage | [7] |
Impairment of Key DNA Damage Repair Pathways
Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR)
The repair of DNA double-strand breaks (DSBs) is primarily mediated by NHEJ and HR. A critical early event in the signaling cascade at DSBs is the ubiquitination of histone H2A and H2AX, which is orchestrated by the E3 ubiquitin ligases RNF8 and RNF168.[13][14] This process creates a scaffold for the recruitment of downstream repair factors, including 53BP1 and BRCA1, which are key determinants of the repair pathway choice.[3][13]
TAK-243, by inhibiting UBA1, prevents the charging of E2 enzymes, including those that work in concert with RNF8 and RNF168. This leads to a failure to establish the ubiquitin-based signaling platform at DSBs. Consequently, the recruitment of 53BP1 and BRCA1 to the sites of damage is blocked, thereby impairing both NHEJ and HR.[7][10] The sustained presence of γH2AX foci in TAK-243-treated cells following irradiation is indicative of unrepaired DSBs.[10]
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquitylation in DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chromatin Ubiquitination Guides DNA Double Strand Break Signaling and Repair [frontiersin.org]
- 4. Ubiquitylation-Mediated Fine-Tuning of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A viral E3 ligase targets RNF8 and RNF168 to control histone ubiquitination and DNA damage responses | The EMBO Journal [link.springer.com]
Investigating the Effects of TAK-243 on Cell Cycle Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-243, a first-in-class, potent, and selective inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), has emerged as a promising therapeutic agent in oncology. By disrupting the initial step of the ubiquitination cascade, TAK-243 induces a cascade of cellular events, including proteotoxic stress, endoplasmic reticulum (ER) stress, and DNA damage, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the methodologies used to investigate the effects of TAK-243 on cell cycle progression, presents quantitative data on its activity, and illustrates the key signaling pathways and experimental workflows involved.
Introduction to TAK-243 and its Mechanism of Action
TAK-243 is a small molecule that forms a covalent adduct with ubiquitin at the active site of UBA1, preventing the transfer of ubiquitin to E2 conjugating enzymes.[3] This blockade of the ubiquitin-proteasome system (UPS) leads to the accumulation of ubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and inducing significant cellular stress.[3][4] The disruption of protein homeostasis and the inability to repair DNA damage effectively culminates in the arrest of the cell cycle at various phases, primarily the G1, S, and G2/M phases, and the induction of apoptosis.[1][5][6]
Quantitative Analysis of TAK-243 Activity
The cytotoxic and cell cycle-arresting effects of TAK-243 have been quantified across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution are summarized in the tables below.
Table 1: IC50 Values of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | [1] |
| Multiple SCLC Lines (Median) | Small-Cell Lung Cancer | 15.8 | [1] |
| NCI-H196 | Small-Cell Lung Cancer | 367.3 | [1] |
| CU-ACC1 | Adrenocortical Carcinoma | ~50 | [7] |
| CU-ACC2 | Adrenocortical Carcinoma | ~20 | [7] |
| NCI-H295R | Adrenocortical Carcinoma | ~100 | [7] |
| U251 | Glioblastoma | ~50 | [8] |
| LN229 | Glioblastoma | ~100 | [8] |
| Multiple GBM Lines (Range) | Glioblastoma | 15.64 - 396.3 | [8] |
| OCI-AML2 | Acute Myeloid Leukemia | ~20-40 | [9] |
| TEX | Acute Myeloid Leukemia | ~20-40 | [9] |
| U937 | Acute Myeloid Leukemia | ~20-40 | [9] |
| NB4 | Acute Myeloid Leukemia | ~20-40 | [9] |
| RPMI 8226 | Multiple Myeloma | Sub-micromolar | [10] |
| A549 | Lung Adenocarcinoma | Sub-micromolar | [10] |
Table 2: Effect of TAK-243 on Cell Cycle Distribution in MiaPaCa-2 Pancreatic Cancer Cells
| Treatment Time (hours) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| 0 (Control) | 55 | 25 | 20 | [5] |
| 6 | 45 | 35 | 20 | [5] |
| 16 | 30 | 30 | 40 | [5] |
| 24 | 20 | 25 | 55 | [5] |
Data represents an approximate distribution based on graphical representation in the cited literature.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of TAK-243 and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of TAK-243 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment: After incubation, assess cell viability using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the drug concentration. Calculate the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of TAK-243 on cell cycle phase distribution.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with TAK-243 at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Western Blotting for Cell Cycle Regulatory Proteins
Objective: To investigate the effect of TAK-243 on the expression levels of key cell cycle regulatory proteins.
Methodology:
-
Protein Extraction: Treat cells with TAK-243 as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against cell cycle proteins such as Cyclin D1, Cyclin B1, CDK2, and p21 overnight at 4°C.[6][11][12][13][14]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualizing Pathways and Workflows
Signaling Pathway of TAK-243 Action
Caption: Mechanism of action of TAK-243 leading to cell cycle arrest.
Experimental Workflow for Investigating TAK-243 Effects
Caption: Workflow for studying TAK-243's impact on cell cycle.
Conclusion
TAK-243 represents a novel and potent therapeutic strategy for a variety of cancers by targeting the fundamental process of ubiquitination. The methodologies outlined in this guide provide a robust framework for researchers to investigate and understand the intricate effects of TAK-243 on cell cycle progression. The provided data and visual representations of the underlying pathways offer a solid foundation for further research and development in this promising area of oncology. The consistent induction of cell cycle arrest across multiple cancer types underscores the potential of UBA1 inhibition as a broad-spectrum anti-cancer approach.
References
- 1. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Discovery of MLN7243 (TAK-243): A First-in-Class Inhibitor of the Ubiquitin-Activating Enzyme
A Technical Guide for Researchers and Drug Development Professionals
Introduction
MLN7243, also known as TAK-243, is a pioneering, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2][3][4][5][6] As the primary E1 enzyme in the ubiquitin-proteasome system (UPS), UAE catalyzes the initial step in the ubiquitination cascade, a fundamental process governing protein homeostasis and cellular signaling.[1][3][6] The discovery of MLN7243 has opened new avenues for therapeutic intervention in oncology and other diseases by targeting the apex of the ubiquitin conjugation pathway. This document provides an in-depth technical overview of the foundational research on MLN7243, including its mechanism of action, pharmacological data, key experimental protocols, and the cellular pathways it modulates.
Mechanism of Action
MLN7243 is a mechanism-based inhibitor that functions by forming a stable MLN7243-ubiquitin adduct.[2][4] This adduct then occupies the adenylation site of the UAE, preventing the subsequent binding and activation of ubiquitin.[5] This blockade of ubiquitin conjugation leads to a global depletion of both mono- and poly-ubiquitinated proteins within the cell.[1][4] The disruption of ubiquitin-dependent processes results in several downstream cellular consequences, including:
-
Proteotoxic Stress: The accumulation of misfolded and unfolded proteins due to the inhibition of their degradation via the UPS leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[1][2][4][6]
-
Cell Cycle Arrest: MLN7243 treatment has been shown to cause cell cycle arrest, primarily at the G1 and G2/M phases.[5]
-
Impairment of DNA Damage Repair: The inhibitor disrupts critical monoubiquitination events in DNA damage response pathways, such as the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.
-
Abrogation of NF-κB Signaling: MLN7243 treatment can lead to the inhibition of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[7]
-
Induction of Apoptosis: The culmination of these cellular stresses ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][2][4][6]
Quantitative Pharmacological Data
The potency and selectivity of MLN7243 have been characterized through various in vitro assays. The following tables summarize the key quantitative data from foundational studies.
| Target Enzyme | IC50 (nM) | Assay Type |
| UAE (UBA1) | 1 ± 0.2 | UBCH10 E2 Thioester Assay |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 | Cell-free assay |
| NAE (NEDD8-activating enzyme) | 28 ± 11 | Cell-free assay |
| SAE (SUMO-activating enzyme) | 850 ± 180 | Cell-free assay |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | Cell-free assay |
| ATG7 (autophagy-activating enzyme) | >10,000 | Cell-free assay |
| Data sourced from Selleck Chemicals product information sheet.[8] |
| Cell Line | EC50 (µM) | Cancer Type |
| Panel of 30 Cancer Cell Lines | 0.006 - 1.1 | Various |
| Data represents the range of effective concentrations observed across a panel of cancer cell lines.[5] |
Key Experimental Protocols
This section details the methodologies for key experiments used in the foundational research of MLN7243.
In Vitro Ubiquitin Conjugation Assay
This assay is designed to measure the transfer of ubiquitin to an E2 enzyme, a process catalyzed by UAE, and to assess the inhibitory effect of MLN7243.
Materials:
-
Recombinant human UAE (E1 enzyme)
-
Recombinant human E2 enzyme (e.g., UbcH5c)
-
Recombinant human ubiquitin
-
ATP solution
-
MLN7243 (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ubiquitin, and the E2 enzyme.
-
Add MLN7243 at various concentrations to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixtures for a specified time at 37°C.
-
Initiate the reaction by adding UAE (E1 enzyme) and ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect the formation of the E2-ubiquitin conjugate.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value of MLN7243.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with MLN7243.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MLN7243
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MLN7243 for a specified duration (e.g., 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value of MLN7243.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, in cells treated with MLN7243.
Materials:
-
Cancer cell lines
-
MLN7243
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat the cells with MLN7243 at the desired concentration and for a specified time to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MLN7243 and a typical experimental workflow for its characterization.
Caption: Mechanism of action of MLN7243.
Caption: Experimental workflow for MLN7243 characterization.
Caption: MLN7243-induced ER stress and NF-κB pathway modulation.
Conclusion
The discovery of MLN7243 represents a significant advancement in the field of ubiquitin-proteasome system-targeted therapies. Its unique mechanism of action, potent activity, and high selectivity for the ubiquitin-activating enzyme provide a powerful tool for both basic research and clinical development. The foundational studies summarized in this guide highlight the multifaceted cellular consequences of UAE inhibition, ultimately leading to cancer cell death. This comprehensive understanding of MLN7243's pharmacology and mechanism of action is crucial for its continued investigation and for the development of novel therapeutic strategies targeting the UPS.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
The Cellular Cascade of UAE Inhibition by TAK-243: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular consequences of inhibiting the Ubiquitin-Activating Enzyme (UAE) with TAK-243, a first-in-class small molecule inhibitor. We will delve into the molecular mechanism of action, the downstream effects on cellular pathways, and provide detailed experimental protocols for studying these phenomena.
Mechanism of Action: Disrupting the Ubiquitin-Proteasome System at its Apex
TAK-243, also known as MLN7243, is a potent and specific inhibitor of UAE (also known as UBA1), the principal E1 enzyme in the ubiquitin conjugation cascade.[1][2] It functions by forming a covalent adduct with ubiquitin, which then inhibits the UAE-mediated activation and transfer of ubiquitin to E2 conjugating enzymes.[3][4] This initial blockade triggers a cascade of cellular events stemming from the disruption of protein ubiquitination, a critical process for maintaining protein homeostasis.[1][2]
The inhibition of UAE by TAK-243 leads to a rapid depletion of cellular ubiquitin conjugates, both mono- and poly-ubiquitinated proteins.[4][5] This disruption of the ubiquitin-proteasome system (UPS) results in the accumulation of a wide range of proteins that are normally targeted for degradation, leading to proteotoxic stress and the activation of downstream signaling pathways.[1][3][5]
Key Cellular Consequences of TAK-243 Treatment
The inhibition of UAE by TAK-243 elicits a multi-faceted cellular response, ultimately leading to cell cycle arrest, apoptosis, and impairment of DNA damage repair, particularly in cancer cells which often exhibit a higher dependence on the UPS.[1][4]
Induction of the Unfolded Protein Response (UPR)
A primary and critical consequence of TAK-243 treatment is the induction of the Unfolded Protein Response (UPR).[3][6][7] The accumulation of misfolded and unfolded proteins due to the blockade of their degradation triggers stress in the endoplasmic reticulum (ER). This ER stress activates the three main UPR sensor proteins:
-
PERK (Protein kinase R-like endoplasmic reticulum kinase): Leads to the phosphorylation of eIF2α, attenuating global protein translation while promoting the translation of specific stress-responsive transcripts like ATF4.
-
IRE1α (Inositol-requiring enzyme 1α): Possesses both kinase and RNase activity. Its activation leads to the unconventional splicing of XBP1 mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to release a cytosolic fragment that acts as a transcription factor for UPR target genes.
The sustained activation of the UPR, particularly the PERK-ATF4-CHOP axis, ultimately shifts the cellular response from adaptation to apoptosis.[4]
Cell Cycle Arrest
TAK-243 treatment leads to a significant arrest in the cell cycle.[1][8] The accumulation of key cell cycle regulatory proteins, which are normally degraded in a ubiquitin-dependent manner, disrupts the orderly progression through the cell cycle phases. Studies have shown that TAK-243 can induce arrest at both the G1 and G2/M phases, preventing cancer cells from proliferating.[4]
Induction of Apoptosis
The culmination of proteotoxic stress, sustained UPR activation, and cell cycle disruption is the induction of apoptosis.[3][6][7] TAK-243 has been shown to activate caspase-3 and -7, key executioner caspases in the apoptotic cascade.[6] The stabilization of pro-apoptotic proteins and the overwhelming cellular stress contribute to this programmed cell death.
Impairment of DNA Damage Repair
Ubiquitination plays a crucial role in the DNA damage response (DDR). The inhibition of UAE by TAK-243 impairs the ubiquitination of key DDR proteins, such as PCNA and FANCD2, thereby hindering the repair of DNA lesions.[9] This impairment of DNA repair can sensitize cancer cells to DNA-damaging agents and radiation therapy.[10]
Quantitative Data: In Vitro Efficacy of TAK-243
The cytotoxic activity of TAK-243 has been evaluated across a wide range of cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50).
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| SCLC | |||
| NCI-H1184 | Small Cell Lung Cancer | 10 | [11] |
| NCI-H196 | Small Cell Lung Cancer | 367 | [11] |
| Median (26 lines) | Small Cell Lung Cancer | 15.8 | [3][11] |
| ACC | |||
| CU-ACC1 | Adrenocortical Carcinoma | 35 | [6] |
| CU-ACC2 | Adrenocortical Carcinoma | 25 | [6] |
| NCI-H295R | Adrenocortical Carcinoma | 86 | [6] |
| GBM | |||
| U251 | Glioblastoma | ~50 | [12] |
| LN229 | Glioblastoma | ~100 | [12] |
| Range (7 lines) | Glioblastoma | 15.64 - 396.3 | [12] |
| Range (8 primary) | Glioblastoma | 23.42 - 936.8 | [12] |
Table 1: Single-Agent Activity of TAK-243 in Various Cancer Cell Lines.
| Combination | Cancer Type | Effect | Reference |
| TAK-243 + Mitotane | Adrenocortical Carcinoma | Synergistic/Additive | [6] |
| TAK-243 + Etoposide/Cisplatin | Adrenocortical Carcinoma | Additive | [6] |
| TAK-243 + BCL2 Inhibitors | Adrenocortical Carcinoma | Highly Synergistic | [6] |
| TAK-243 + Olaparib | Small Cell Lung Cancer | Synergistic | [3][11] |
| TAK-243 + Cisplatin/Etoposide | Small Cell Lung Cancer | Synergistic | [3][11] |
| TAK-243 + Radiation | Small Cell Lung Cancer | Radiosensitization | [3][11] |
Table 2: Synergistic Effects of TAK-243 in Combination Therapies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the cellular consequences of TAK-243.
Cell Viability Assays
Purpose: To determine the cytotoxic effect of TAK-243 on cancer cell lines.
Protocol (alamarBlue Assay): [11]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of TAK-243 for 72 hours.
-
alamarBlue Addition: Add alamarBlue reagent to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting
Purpose: To analyze the levels of specific proteins involved in the UPR, apoptosis, and cell cycle regulation following TAK-243 treatment.
Protocol: [6]
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, ATF4, CHOP, p-eIF2α, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
Purpose: To quantify the percentage of apoptotic cells after TAK-243 treatment.
Protocol: [13]
-
Cell Treatment: Treat cells with TAK-243 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Annexin V Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Purpose: To determine the effect of TAK-243 on cell cycle distribution.
Protocol: [14]
-
Cell Treatment and Harvesting: Treat cells with TAK-243, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing the Cellular Impact of TAK-243
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of TAK-243 action on the ubiquitin cascade.
Caption: Activation of the Unfolded Protein Response by TAK-243.
Caption: Workflow for assessing apoptosis via Annexin V staining.
This guide provides a comprehensive overview of the cellular consequences of UAE inhibition by TAK-243, supported by quantitative data and detailed experimental protocols. This information should serve as a valuable resource for researchers and professionals in the field of oncology drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. biotech.illinois.edu [biotech.illinois.edu]
- 11. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Preliminary Investigation into the Potential Therapeutic Targets of TAK-243: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-243, a first-in-class small molecule inhibitor, is currently under investigation as a potential anti-cancer therapeutic. This document provides a comprehensive technical overview of the preliminary research into TAK-243's mechanism of action and its potential therapeutic targets. By inhibiting the ubiquitin-activating enzyme (UAE or UBA1), TAK-243 disrupts the initial step of the ubiquitination cascade, a fundamental process for protein homeostasis. This disruption leads to an accumulation of unfolded and misfolded proteins, inducing significant proteotoxic stress within cancer cells. Consequently, this triggers the Unfolded Protein Response (UPR) and impairs DNA Damage Response (DDR) pathways, ultimately leading to apoptotic cell death. This guide summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways modulated by TAK-243.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The initiation of the ubiquitination cascade is catalyzed by the ubiquitin-activating enzyme (E1), UBA1. Given the heightened reliance of cancer cells on the UPS to maintain their aberrant proteome, targeting UBA1 presents a promising therapeutic strategy.
TAK-243 (also known as MLN7243) is a potent and selective inhibitor of UBA1.[1] It forms a stable adduct with ubiquitin in an ATP-dependent manner, which then non-covalently binds to and inhibits UBA1.[2] This mechanism-based inhibition effectively blocks the transfer of ubiquitin to E2 conjugating enzymes, leading to a global shutdown of protein ubiquitination.[3] This guide delves into the preclinical data that elucidates the therapeutic potential of TAK-243.
Quantitative Data on TAK-243 Efficacy
The anti-neoplastic activity of TAK-243 has been evaluated across a range of cancer cell lines and in in-vivo models. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: In Vitro Cytotoxicity of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Type | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | 15 - 40 | Cell Viability | [4] |
| TEX | Acute Myeloid Leukemia | 15 - 40 | Cell Viability | [4] |
| U937 | Acute Myeloid Leukemia | 15 - 40 | Cell Viability | [4] |
| NB4 | Acute Myeloid Leukemia | 15 - 40 | Cell Viability | [4] |
| SCLC (median of 26 lines) | Small-Cell Lung Cancer | 15.8 | Cell Viability | [5] |
| NCI-H1184 | Small-Cell Lung Cancer | 10.2 | Cell Viability | |
| NCI-H196 | Small-Cell Lung Cancer | 367.3 | Cell Viability | [6] |
| CU-ACC1 | Adrenocortical Carcinoma | ~50 | Cell Viability | |
| CU-ACC2 | Adrenocortical Carcinoma | ~20 | Cell Viability | [4] |
| NCI-H295R | Adrenocortical Carcinoma | ~100 | Cell Viability | [4] |
| SW-13 | Adrenocortical Carcinoma | ~30 | Cell Viability | [4] |
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| OCI-AML2 (subcutaneous) | Acute Myeloid Leukemia | 20 mg/kg, twice weekly | Significant delay in tumor growth | [4] |
| SCLC PDX (JHU-LX33) + Olaparib | Small-Cell Lung Cancer | 20 mg/kg TAK-243 + 50 mg/kg Olaparib | 66% inhibition compared to control | [6] |
| SCLC PDX + Radiotherapy | Small-Cell Lung Cancer | Not specified | 91% inhibition compared to control | [6] |
Key Signaling Pathways Targeted by TAK-243
The primary molecular target of TAK-243 is the ubiquitin-activating enzyme UBA1. Inhibition of UBA1 initiates a cascade of cellular events, primarily centered around the induction of proteotoxic stress, which in turn activates the Unfolded Protein Response and impairs DNA Damage Response pathways.
Inhibition of the Ubiquitination Cascade
TAK-243's mechanism of action begins with the formation of a TAK-243-ubiquitin adduct, which effectively sequesters ubiquitin and prevents its activation by UBA1. This initial step is critical as it halts the entire ubiquitination process.
Induction of the Unfolded Protein Response (UPR)
The global decrease in protein ubiquitination caused by TAK-243 leads to the accumulation of misfolded and unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. To cope with this, the cell activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring protein homeostasis. However, sustained ER stress due to persistent UBA1 inhibition overwhelms the UPR's capacity, leading to the activation of apoptotic pathways. TAK-243 has been shown to activate all three major branches of the UPR, initiated by the sensors PERK, IRE1α, and ATF6.[7]
Impairment of DNA Damage Response (DDR)
The ubiquitination process is crucial for the DNA Damage Response (DDR), as it facilitates the recruitment of repair proteins to sites of DNA damage. By inhibiting UBA1, TAK-243 prevents the ubiquitination of key DDR proteins, such as FANCD2 and PCNA, thereby impairing the cell's ability to repair DNA lesions.[8] This disruption of DNA repair mechanisms can sensitize cancer cells to DNA-damaging agents and radiation therapy.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of TAK-243.
Cell Viability Assays
Objective: To determine the cytotoxic effects of TAK-243 on cancer cell lines.
General Protocol (example using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of TAK-243 in growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 72 hours under the same conditions as step 1.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.
-
Lysis and Signal Generation: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization and Measurement: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the effect of TAK-243 on protein ubiquitination and the expression of key signaling proteins.
General Protocol:
-
Cell Lysis: Treat cells with TAK-243 at various concentrations and for different time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ubiquitin, UBA1, p-PERK, CHOP, cleaved PARP, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The preclinical data strongly suggest that TAK-243 is a potent and selective inhibitor of UBA1 with significant anti-cancer activity across a range of hematological and solid tumors. Its unique mechanism of action, which involves the induction of proteotoxic stress and the subsequent activation of the UPR and impairment of the DDR, provides a strong rationale for its clinical development. Future research should focus on identifying predictive biomarkers of response to TAK-243 to enable patient stratification. Furthermore, exploring rational combination therapies that exploit the molecular vulnerabilities induced by TAK-243, such as combining it with DNA-damaging agents or other UPR-modulating drugs, holds great promise for enhancing its therapeutic efficacy. The ongoing clinical trials will be crucial in determining the safety and efficacy of this novel therapeutic agent in cancer patients.
References
- 1. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Using TAK-243 in Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2] UBA1 is the primary E1 enzyme in the ubiquitin-proteasome system (UPS), initiating the ubiquitination cascade that is critical for protein degradation and various cellular signaling pathways.[3][4] In cancer cells, which often exhibit increased reliance on the UPS, inhibition of UBA1 by TAK-243 leads to a disruption of protein homeostasis, induction of proteotoxic and endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[2][3][5] These application notes provide a comprehensive guide to using TAK-243 in cell culture experiments, including its mechanism of action, recommended protocols for key assays, and expected outcomes.
Mechanism of Action
TAK-243 functions as a mechanism-based inhibitor. It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then non-covalently binds to the adenylation site of UBA1, mimicking the ubiquitin-adenylate intermediate.[3] This stable TAK-243-ubiquitin adduct effectively inhibits the catalytic activity of UBA1, preventing the transfer of ubiquitin to E2 conjugating enzymes and subsequently halting the entire ubiquitination cascade.[3][5] The downstream consequences of UBA1 inhibition include:
-
Depletion of Ubiquitin Conjugates: A global decrease in mono- and poly-ubiquitinated proteins.[6]
-
Proteotoxic Stress: Accumulation of misfolded and unfolded proteins, leading to the unfolded protein response (UPR).[5][7]
-
ER Stress and Apoptosis: Sustained ER stress triggers apoptotic pathways, evidenced by the cleavage of PARP and caspase-3.[5][7]
-
Cell Cycle Arrest: Blockade of the cell cycle at the G1 and G2/M phases.[8]
-
Impaired DNA Damage Repair: Inhibition of ubiquitination-dependent DNA damage response pathways.[1][9]
Data Presentation: Efficacy of TAK-243 in Various Cancer Cell Lines
The following table summarizes the cytotoxic activity of TAK-243 across a range of cancer cell lines, as determined by cell viability assays after 48 to 72 hours of treatment.
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Duration | Reference(s) |
| Hematological Malignancies | ||||
| OCI-AML2, TEX, U937, NB4 | Acute Myeloid Leukemia (AML) | 15 - 40 | 48 hours | [6][10] |
| Solid Tumors | ||||
| NCI-H1184 | Small-Cell Lung Cancer (SCLC) | 10 | 72 hours | [11] |
| NCI-H196 | Small-Cell Lung Cancer (SCLC) | 367 | 72 hours | [11] |
| SCLC (median of 26 lines) | Small-Cell Lung Cancer (SCLC) | 15.8 | 72 hours | [11] |
| CU-ACC1, CU-ACC2 | Adrenocortical Carcinoma (ACC) | <100 | 72 hours | [7] |
| NCI-H295R | Adrenocortical Carcinoma (ACC) | 86 | 72 hours | [7] |
| GBM cell lines | Glioblastoma (GBM) | 15.64 - 396.3 | 72 hours | [12] |
| Primary GBM cells | Glioblastoma (GBM) | 23.42 - 936.8 | 72 hours | [12] |
| General Panel | Various Hematologic and Solid Tumors | 6 - 1310 | Not Specified | [8][10] |
Note: IC50/EC50 values can vary depending on the specific cell line, assay conditions, and duration of treatment.
Experimental Protocols
1. Cell Viability Assays (e.g., MTT, CellTiter-Glo, CCK-8)
This protocol outlines a general procedure for determining the effect of TAK-243 on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TAK-243 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, CCK-8)
-
Plate reader (spectrophotometer or luminometer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of TAK-243 in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of TAK-243 or vehicle control (DMSO). Recommended concentration ranges for initial screening are 0.01 µM, 0.10 µM, and 1.00 µM.[13][14] A broader range (e.g., 1 nM to 10 µM) is recommended for determining IC50 values.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[6][11][12]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
2. Western Blot Analysis of Ubiquitination and Apoptosis
This protocol is designed to assess the pharmacodynamic effects of TAK-243 on protein ubiquitination and the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
TAK-243 (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[14][15]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-multi-ubiquitin
-
Anti-ubiquitinated Histone H2B
-
Anti-cleaved PARP
-
Anti-cleaved Caspase-3
-
Anti-p53, c-Myc, MCL1 (short-lived proteins)[4]
-
Loading control (e.g., β-actin, GAPDH, or Tubulin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of TAK-243 (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for different time points (e.g., 2, 4, 8, 24 hours).[4][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[15] Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. A significant reduction in ubiquitinated proteins can be observed as early as 2-4 hours post-treatment.[7] Increased levels of cleaved PARP and caspase-3 are typically observed after 24 hours of treatment.[7]
Mandatory Visualizations
Signaling Pathway of TAK-243 Action
Caption: Mechanism of TAK-243 inhibition of the ubiquitin-proteasome system.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for in vitro studies using TAK-243.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for TAK-243 in In Vivo Mouse Models
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1)[1][2]. UBA1 is the primary E1 enzyme that initiates the ubiquitination cascade, a critical process for maintaining cellular protein homeostasis. By inhibiting UBA1, TAK-243 disrupts the ubiquitin-proteasome system, leading to an accumulation of unfolded proteins, induction of proteotoxic stress, and ultimately apoptosis in cancer cells[3][4][5][6][7]. These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for using TAK-243 in preclinical in vivo mouse models of cancer.
Data Presentation: Recommended Dosage of TAK-243
The following table summarizes the recommended dosages and administration routes for TAK-243 in various mouse cancer models based on published preclinical studies.
| Tumor Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Acute Myeloid Leukemia (AML) | SCID | 20 mg/kg | Subcutaneous (sc) | Twice weekly | [8] |
| Acute Myeloid Leukemia (AML) | NOD-SCID | 20 mg/kg | Subcutaneous (sc) | Twice weekly for 3 weeks | [8] |
| Adrenocortical Carcinoma (ACC) | H295R Xenograft | 10 and 20 mg/kg | Intraperitoneal (ip) | Twice weekly | [3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY3 Xenograft | 10 and 20 mg/kg | Not Specified | Twice weekly | [9] |
| Colon Cancer | HCT-116 Xenograft | Not Specified | Intravenous (iv) | Biweekly on days 0, 3, 7, 10, 14, 17 | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | PHTX-132Lu Xenograft | Not Specified | Intravenous (iv) | Biweekly on days 0, 3, 7, 10, 14, 17 | [10] |
| Multiple Myeloma | MM1.S Xenograft | Not Specified | Intravenous (iv) | Biweekly on days 0, 3, 7, 10, 14, 17 | [10] |
| Small-Cell Lung Cancer (SCLC) | PDX model | 20 mg/kg | Not Specified | Biweekly for 3 weeks | [11] |
Note: The maximum tolerated dose (MTD) of TAK-243 in SCID mice has been reported to be between 23-26 mg/kg when administered intravenously twice weekly[3]. It is crucial to perform dose-finding and toxicity studies for each specific mouse model and experimental setup.
Experimental Protocols
Below are detailed methodologies for key experiments involving TAK-243 in in vivo mouse models.
1. Formulation of TAK-243 for In Vivo Administration
A common vehicle for the formulation of TAK-243 for in vivo experiments consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Dissolve the required amount of TAK-243 powder in DMSO first.
-
Add PEG300 and Tween-80 to the solution and mix thoroughly.
-
Finally, add saline to reach the final desired concentration.
-
It is recommended to prepare the working solution fresh on the day of use[2]. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[2].
2. Subcutaneous Xenograft Mouse Model Protocol
This protocol is adapted from studies on Acute Myeloid Leukemia and Adrenocortical Carcinoma[3][8].
-
Cell Preparation:
-
Culture human cancer cell lines (e.g., OCI-AML2, H295R) under standard conditions.
-
Harvest cells during the exponential growth phase and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old immunodeficient mice (e.g., SCID, NOD-SCID, or NSG).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Treatment with TAK-243:
-
Monitor the mice regularly for tumor growth. Once tumors are palpable or reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer TAK-243 at the desired concentration (e.g., 20 mg/kg) via subcutaneous or intraperitoneal injection twice weekly[3][8]. The control group should receive the vehicle only.
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Efficacy and Toxicity Assessment:
-
At the end of the study, euthanize the mice and collect tumors and organs for further analysis.
-
Assess treatment efficacy by comparing tumor growth inhibition between the treated and control groups.
-
Evaluate toxicity by monitoring changes in body weight, serum chemistry, and organ histology[8].
-
Pharmacodynamic studies can be performed by analyzing the levels of mono- and poly-ubiquitylated proteins in tumor and normal tissues[8].
-
3. Orthotopic AML Mouse Model Protocol
This protocol is based on a study using primary AML cells[8].
-
Cell Preparation:
-
Obtain primary AML cells from patients.
-
Prepare a single-cell suspension in sterile PBS.
-
-
Cell Injection:
-
Anesthetize 6-8 week old NOD-SCID mice.
-
Inject primary AML cells directly into the femur of each mouse.
-
-
Treatment and Analysis:
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize the mechanism of action of TAK-243 and a typical experimental workflow.
Caption: Mechanism of action of TAK-243, inhibiting UBA1 and leading to downstream cellular effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare a stock solution of TAK-243 for research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a potent and selective, first-in-class small-molecule inhibitor of the ubiquitin-activating enzyme (UAE/UBA1) with an IC50 of 1 nM.[1][2][3] By forming a TAK-243-ubiquitin adduct, it blocks the initial step in the ubiquitination cascade, leading to a depletion of ubiquitin conjugates.[4][5] This disruption of protein ubiquitination results in proteotoxic stress, cell cycle arrest, and apoptosis in cancer cells, making TAK-243 a promising agent in oncology research.[6][7] These application notes provide detailed protocols for the preparation of TAK-243 stock solutions for both in vitro and in vivo research applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of TAK-243 is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Synonyms | MLN7243 | [8][9] |
| Molecular Formula | C19H20F3N5O5S2 | [10] |
| Molecular Weight | 519.52 g/mol | [1][2][9] |
| CAS Number | 1450833-55-2 | [2][10] |
| Appearance | Crystalline solid | [11] |
Solubility Data
The solubility of TAK-243 in various solvents is a critical factor for preparing appropriate stock solutions. It is important to use fresh, anhydrous solvents to achieve maximum solubility.
| Solvent | Solubility | Notes | Reference | | --- | --- | --- | | DMSO | ≥51.4 mg/mL | Use of moisture-absorbing DMSO can reduce solubility. Fresh DMSO is recommended. Sonication may be required. |[1][2][8] | | Ethanol | ≥7.88 mg/mL | Ultrasonic assistance is recommended for dissolution. |[8] | | Water | Insoluble | |[2][8] |
Experimental Protocols
Preparation of TAK-243 Stock Solution for In Vitro Use
This protocol outlines the preparation of a high-concentration stock solution in DMSO, suitable for dilution in cell culture media for various in vitro assays.
Materials:
-
TAK-243 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of TAK-243 powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). For instance, to prepare 1 mL of a 10 mM stock solution, add 192.49 µL of DMSO to 1 mg of TAK-243.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic water bath to aid dissolution.[3]
-
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage:
Preparation of TAK-243 Formulation for In Vivo Use
This protocol describes the preparation of a TAK-243 formulation suitable for intravenous or intraperitoneal administration in animal models.[4][6]
Materials:
-
TAK-243 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Solvent Preparation: Prepare the vehicle solution by mixing the components in the specified ratios. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2][3]
-
Dissolution:
-
First, dissolve the required amount of TAK-243 powder in DMSO.
-
Sequentially add PEG300, Tween 80, and finally saline, ensuring the solution is clear after each addition.[2][3]
-
For example, to prepare 1 mL of a 5 mg/mL solution, dissolve 5 mg of TAK-243 in 100 µL of DMSO. Then, add 400 µL of PEG300, followed by 50 µL of Tween 80, and finally 450 µL of saline.
-
-
Administration: This formulation should be prepared fresh before each use and administered to the animals as per the experimental protocol.
Visualizations
TAK-243 Signaling Pathway
Caption: Mechanism of action of TAK-243.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing TAK-243 solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TAK-243 | MLN7243 | UAE inhibitor | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Tak-243 | C19H20F3N5O5S2 | CID 71715374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. caymanchem.com [caymanchem.com]
Designing a Dose-Response Curve Experiment for TAK-243: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1, represents a promising therapeutic strategy in oncology.[1][2] By forming a TAK-243-ubiquitin adduct, the drug blocks the initial step in the ubiquitination cascade.[1][3] This disruption of the ubiquitin-proteasome system (UPS) leads to an accumulation of unfolded or misfolded proteins, inducing proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4][5] The following application notes provide detailed protocols for designing and executing a dose-response experiment to characterize the cellular effects of TAK-243.
Mechanism of Action: TAK-243 and the Ubiquitin-Proteasome System
The UPS is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a multitude of processes including signal transduction, cell cycle progression, and apoptosis. The process is initiated by the E1 activating enzyme (UAE/UBA1), which activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme, and finally, an E3 ligase facilitates the transfer of ubiquitin to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
TAK-243 specifically inhibits UAE, leading to a global decrease in protein ubiquitination.[1] This disrupts the degradation of key regulatory proteins, including those involved in cell cycle control and apoptosis, such as p53 and MCL1.[4][6] The resulting cellular stress triggers the Unfolded Protein Response (UPR) and can modulate signaling pathways like NF-κB, which is intricately linked to the UPS.[1][4]
Experimental Design and Protocols
A comprehensive dose-response experiment for TAK-243 should involve assessing its impact on cell viability, target engagement (inhibition of ubiquitination), and downstream cellular consequences like apoptosis.
I. Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic effects of TAK-243 and calculating its IC50 (half-maximal inhibitory concentration). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
Table 1: Reported IC50 Values for TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) at 48h |
| OCI-AML2 | Acute Myeloid Leukemia | 15-40 |
| TEX | Acute Myeloid Leukemia | 15-40 |
| U937 | Acute Myeloid Leukemia | 15-40 |
| NB4 | Acute Myeloid Leukemia | 15-40 |
| NCI-H1184 | Small Cell Lung Cancer | ~10 |
| NCI-H196 | Small Cell Lung Cancer | ~367 |
| CU-ACC1 | Adrenocortical Carcinoma | <100 |
| CU-ACC2 | Adrenocortical Carcinoma | <100 |
| NCI-H295R | Adrenocortical Carcinoma | >500 |
Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.[7][8][9]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of TAK-243 in culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding TAK-243 dilution. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the TAK-243 concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
II. Target Engagement: Western Blot for Ubiquitinated Proteins
To confirm that TAK-243 is inhibiting its target, a western blot can be performed to visualize the dose-dependent decrease in total ubiquitinated proteins.
Protocol: Western Blot for Total Ubiquitinated Proteins
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with a range of TAK-243 concentrations (e.g., 10 nM to 1 µM) for a short duration (e.g., 2-4 hours).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Table 2: Expected Western Blot Results for Ubiquitination
| TAK-243 Concentration | Total Ubiquitinated Proteins (High MW Smear) | Free Ubiquitin | Loading Control (e.g., β-actin) |
| Vehicle Control | High | Low | Constant |
| Low Concentration | Reduced | Increased | Constant |
| High Concentration | Significantly Reduced | Highly Increased | Constant |
III. Downstream Effects: Apoptosis Detection by Western Blot
A key consequence of TAK-243 treatment is the induction of apoptosis. This can be monitored by detecting the cleavage of PARP-1, a substrate of activated caspases.
Protocol: Western Blot for Cleaved PARP-1
The protocol is similar to the one described for total ubiquitinated proteins, with the following modifications:
-
Treatment Duration: A longer treatment time is typically required to observe apoptosis (e.g., 24-48 hours).
-
Primary Antibody: Use a primary antibody that specifically recognizes cleaved PARP-1 (the 89 kDa fragment).
-
Loading Control: As in the previous protocol, a loading control is essential.
Table 3: Expected Western Blot Results for Apoptosis
| TAK-243 Concentration | Cleaved PARP-1 (89 kDa band) | Full-length PARP-1 (116 kDa band) | Loading Control (e.g., β-actin) |
| Vehicle Control | Absent or very low | Present | Constant |
| Low Concentration | Present | Reduced | Constant |
| High Concentration | Strong band | Significantly reduced or absent | Constant |
Signaling Pathway Visualization: TAK-243 and the NF-κB Pathway
The NF-κB signaling pathway is heavily regulated by ubiquitination. The degradation of the inhibitor of κB (IκB) via the UPS allows for the nuclear translocation of NF-κB and subsequent gene transcription. By inhibiting the UPS, TAK-243 can indirectly affect NF-κB signaling.
Conclusion
This document provides a comprehensive guide for designing and conducting a dose-response experiment for the UAE inhibitor, TAK-243. By combining cell viability assays with molecular techniques such as western blotting, researchers can effectively characterize the cytotoxic effects of TAK-243, confirm its mechanism of action, and investigate its impact on downstream cellular pathways. The provided protocols and data tables serve as a valuable resource for scientists in the field of drug discovery and development.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 7. ch.promega.com [ch.promega.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Application Notes and Protocols for TAK-243 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and specific small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2] UBA1 is the apical enzyme in the ubiquitin-proteasome system (UPS), catalyzing the first step in the ubiquitination cascade.[3][4][5][6] This system is crucial for maintaining protein homeostasis by targeting damaged or unneeded proteins for degradation.[6] Cancer cells, with their high rates of protein synthesis and accumulation of misfolded proteins, are particularly dependent on a functional UPS, making UBA1 an attractive target for anticancer therapy.[2]
Inhibition of UBA1 by TAK-243 leads to a depletion of ubiquitin conjugates, resulting in proteotoxic stress, disruption of cell signaling pathways, impairment of DNA damage repair, and ultimately, induction of apoptosis in cancer cells.[1][7][8] Preclinical studies have demonstrated the broad antitumor activity of TAK-243 across various hematological and solid tumor models.[7][8] Furthermore, combining TAK-243 with other anticancer agents has shown synergistic or additive effects, providing a strong rationale for investigating TAK-243 in combination therapy settings.[7][9][10]
These application notes provide detailed experimental designs and protocols for researchers studying TAK-243 in combination therapies, with a focus on in vitro and in vivo models.
Mechanism of Action of TAK-243
TAK-243 forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then binds tightly to the adenylation site of UBA1, inhibiting its activity.[7] This leads to a global decrease in protein ubiquitination, causing the accumulation of proteins that are normally targeted for degradation. The resulting proteotoxic stress triggers the Unfolded Protein Response (UPR) and ultimately leads to apoptotic cell death.[7][9]
Caption: TAK-243 inhibits UBA1, blocking the ubiquitination cascade and inducing apoptosis.
Experimental Design for Combination Studies
A systematic approach is recommended to evaluate the efficacy of TAK-243 combination therapies.
Caption: A stepwise workflow for evaluating TAK-243 combination therapies.
Data Presentation: Summary of Preclinical Combination Studies
| Cancer Type | Combination Partner | Models | Key Findings | Synergy/Additive | Reference |
| Adrenocortical Carcinoma (ACC) | Mitotane | ACC cell lines | Enhanced apoptosis and UPR induction | Synergistic/Additive | [7][9] |
| Adrenocortical Carcinoma (ACC) | Etoposide, Cisplatin | ACC cell lines | Increased cytotoxicity | Additive | [7][9] |
| Adrenocortical Carcinoma (ACC) | BCL2 Inhibitors (Navitoclax, Venetoclax) | ACC cell lines, Patient-Derived Organoids (PDOs), Mouse Xenografts | Highly synergistic, enhanced tumor suppression in vivo | Synergistic | [7][9] |
| Adrenocortical Carcinoma (ACC) | mTOR Inhibitors | ACC preclinical models | Active in combination | Not specified | [7][9] |
| Small-Cell Lung Cancer (SCLC) | Cisplatin/Etoposide | SCLC cell lines | Increased cytotoxicity | Synergistic | [10][11][12] |
| Small-Cell Lung Cancer (SCLC) | PARP Inhibitor (Olaparib) | SCLC cell lines, Patient-Derived Xenografts (PDX) | Synergistic in vitro and in vivo, even in resistant models | Synergistic | [10][11][12] |
| Small-Cell Lung Cancer (SCLC) | Radiotherapy | SCLC PDX | Radiosensitization | Synergistic | [10][11] |
| Glioblastoma (GBM) | Radiotherapy | GBM xenografts | Slowed tumor growth and prolonged survival | Not specified | [6] |
| Various Solid Tumors | Carboplatin, Docetaxel | Xenograft models | Synergistic and additive anti-tumor benefits | Synergistic/Additive | [7] |
Experimental Protocols
Cell Viability and Synergy Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of TAK-243 and its combination partners, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
TAK-243 (stock solution in DMSO)
-
Combination drug(s) (stock solution in appropriate solvent)
-
384-well white plates
-
CellTiter-Glo® 2.0 Assay (Promega) or MTT Cell Proliferation Assay Kit (Trevigen)
-
Microplate reader capable of measuring luminescence or absorbance
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 300 cells per well in a 384-well plate in a final volume of 50 µL of complete medium.[4]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Addition (Single Agent):
-
Prepare serial dilutions of TAK-243 and the combination drug(s) in culture medium.
-
Add the drugs to the designated wells. For single-agent dose-response curves, a 9-point concentration range with a 1:2 dilution is recommended.[4]
-
Include vehicle control (e.g., DMSO) wells.
-
-
Drug Addition (Combination):
-
For synergy screening, a 10x10 matrix of drug concentrations is recommended.[4]
-
Prepare combinations of TAK-243 and the partner drug at various concentrations.
-
Add the drug combinations to the designated wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Cell Viability Measurement:
-
For CellTiter-Glo® 2.0:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
For MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for single agents using non-linear regression analysis.
-
Analyze synergy using the Bliss Independence model or other appropriate models (e.g., Chou-Talalay).[10]
-
Western Blot Analysis for Ubiquitin Conjugates and Apoptosis Markers
Objective: To assess the effect of TAK-243, alone and in combination, on protein ubiquitination and the induction of apoptosis.
Materials:
-
Treated cells from in vitro studies
-
RIPA buffer [150 mmol/L NaCl, 50 mmol/L Tris-HCl (pH 7.5), 1 mmol/L EDTA, 1% NP40, 0.1% SDS, 0.5% sodium deoxycholate] supplemented with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-PARP, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of TAK-243 combination therapy in inhibiting tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Cancer cell lines or patient-derived tumor fragments
-
Matrigel (optional)
-
TAK-243 formulated for in vivo use
-
Combination drug(s) formulated for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
For PDX models, implant small tumor fragments subcutaneously.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, TAK-243 alone, combination partner alone, TAK-243 + combination partner).
-
Administer treatments as per the determined schedule and dosage. For example, TAK-243 has been administered intraperitoneally at 10-20 mg/kg twice weekly.[4]
-
Monitor animal health and body weight regularly.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Compare tumor growth inhibition between treatment groups.
-
Rationale for Specific Combinations
Caption: TAK-243 can synergize with other therapies through complementary mechanisms.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, animal models, and experimental conditions. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. woongbee.com [woongbee.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Models of Adrenocortical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of TAK-243 in Patient-Derived Xenograft (PDX) Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), in patient-derived xenograft (PDX) models. These guidelines are intended to assist in the preclinical evaluation of TAK-243 as a potential anti-cancer therapeutic.
Introduction
TAK-243 (formerly known as MLN7243) is a potent and specific small-molecule inhibitor of the primary mammalian E1 enzyme, UBA1, which is responsible for initiating the ubiquitination cascade.[1][2] By forming a TAK-243-ubiquitin adduct, the drug blocks the activation of E1 enzymes, leading to a depletion of cellular ubiquitin conjugates.[3] This disruption of protein ubiquitination results in proteotoxic stress, activation of the unfolded protein response, cell cycle arrest, impairment of DNA damage repair pathways, and ultimately, apoptosis in cancer cells.[1][3][4] Preclinical studies have demonstrated the broad antitumor activity of TAK-243 in various models of both solid and hematological tumors, including patient-derived xenografts.[1][4]
Mechanism of Action
TAK-243's primary mechanism of action is the inhibition of UBA1, the apical enzyme in the ubiquitin-proteasome system (UPS). This inhibition leads to a cascade of cellular events culminating in cancer cell death.
Data Presentation: Efficacy of TAK-243 in PDX Models
The following tables summarize the quantitative data from various preclinical studies of TAK-243 in different PDX models.
Table 1: TAK-243 Monotherapy in PDX Models
| Cancer Type | PDX Model | Dosage and Schedule | Outcome | Reference |
| Small-Cell Lung Cancer | SCRX-Lu149 | 20 mg/kg, IV, biweekly for 3 weeks | Significant tumor growth inhibition | [5] |
| Adrenocortical Carcinoma | H295R Xenograft | 20 mg/kg | Significant tumor growth inhibition | [3][6] |
| Acute Myeloid Leukemia | OCI-AML2 Xenograft | 20 mg/kg, SC, twice weekly | Significantly delayed tumor growth | [7] |
| Triple-Negative Breast Cancer | Multiple TNBC PDX models | Not specified | Tumor inhibition or regression | [8] |
| Non-Small Cell Lung Cancer | PHTX-132Lu | 25 mg/kg, IV, single dose | Induction of apoptosis | [9] |
| Diffuse Large B-cell Lymphoma | WSU-DLCL2 | Not specified | Antitumor activity | [10] |
| Colon Cancer | HCT-116 | Not specified | Antitumor activity | [10] |
| Multiple Myeloma | MM1.S | Not specified | Antitumor activity | [10] |
Table 2: TAK-243 Combination Therapy in PDX Models
| Cancer Type | PDX Model | Combination Agent | Dosage and Schedule | Outcome | Reference |
| Adrenocortical Carcinoma | Mouse xenograft model | Venetoclax | Not specified | Synergistic tumor suppressive effects | [3][11] |
| Small-Cell Lung Cancer | JHU-LX33 | Olaparib | TAK-243 (20 mg/kg), Olaparib (50 mg/kg) | Modest tumor growth inhibition (in a resistant model) | [5] |
Experimental Protocols
PDX Model Establishment and Expansion
A critical first step is the successful establishment and expansion of patient-derived tumors in immunocompromised mice.
Protocol:
-
Animal Models: Use severely immunodeficient mice, such as NOD/SCID gamma (NSG) mice, which are optimal for engrafting human tissues.
-
Tumor Implantation: Implant fresh or cryopreserved patient tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of anesthetized mice.
-
Tumor Growth Monitoring: Monitor tumor growth at least twice a week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and aseptically harvest the tumors. Remove any necrotic tissue and cut the viable tumor into smaller fragments for subsequent passaging into new cohorts of mice.
-
Cryopreservation: Tumor fragments can be cryopreserved in a suitable medium (e.g., 90% FBS, 10% DMSO) for long-term storage and future studies.
In Vivo Efficacy Study with TAK-243
Once PDX tumors are established and have reached a suitable size, the efficacy study can commence.
Materials:
-
TAK-243
-
Vehicle control (e.g., 10% HPBCD in sterile water)[5]
-
Immunocompromised mice with established PDX tumors
-
Calipers for tumor measurement
-
Syringes and needles for administration
Protocol:
-
Animal Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare TAK-243 solution in the appropriate vehicle at the desired concentration.
-
Administration: Administer TAK-243 or vehicle control to the respective groups. A common administration route and schedule is intravenous (IV) injection twice a week (biweekly) at a dose of 20 mg/kg.[5]
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Pharmacodynamic (PD) Analysis
To confirm the mechanism of action of TAK-243 in vivo, pharmacodynamic studies can be performed on tumor tissues.
Protocol:
-
Tissue Collection: At the end of the efficacy study, or at specific time points after the last dose, euthanize the mice and collect the tumors.
-
Western Blotting: Prepare protein lysates from the tumor tissues to analyze the levels of:
-
Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin (B1166041) for IHC analysis of:
-
TAK-243-ubiquitin adduct
-
Total cellular ubiquitin conjugates
-
Monoubiquitylated H2B
-
Cleaved caspase-3[9]
-
Rationale for Combination Therapies
TAK-243's mechanism of action provides a strong rationale for its use in combination with other anti-cancer agents.
-
With DNA Damaging Agents (Chemotherapy, PARP inhibitors): TAK-243 impairs DNA damage repair pathways, which can sensitize cancer cells to agents that induce DNA damage.[5]
-
With BCL2 Inhibitors: The proteotoxic stress induced by TAK-243 can prime cells for apoptosis, leading to synergistic effects when combined with BCL2 inhibitors like venetoclax.[3][11]
Conclusion
TAK-243 has demonstrated significant preclinical activity in a variety of PDX models, both as a monotherapy and in combination with other targeted agents. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of this promising ubiquitin-activating enzyme inhibitor. Careful consideration of the experimental design, including the choice of PDX model, dosing schedule, and pharmacodynamic endpoints, will be crucial for the successful translation of these preclinical findings into clinical applications.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting TAK-243 Target Engagement by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, a potent and specific inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), is a first-in-class agent with significant anti-tumor activity.[1][2] UBA1 is the apical enzyme in the ubiquitin-proteasome system (UPS), responsible for initiating the ubiquitination cascade that governs cellular protein homeostasis.[3] Inhibition of UBA1 by TAK-243 leads to a global decrease in protein ubiquitination, resulting in the accumulation of unfolded or misfolded proteins, induction of proteotoxic stress, and ultimately, apoptosis in cancer cells.[1][4]
Monitoring the engagement of TAK-243 with its target, UBA1, is crucial for preclinical and clinical studies. A reliable and straightforward method to assess this is through Western blotting. This application note provides a detailed protocol for detecting TAK-243 target engagement by monitoring the levels of polyubiquitinated proteins and free ubiquitin in cell lysates.
Principle of the Assay
The primary and direct consequence of UBA1 inhibition by TAK-243 is a reduction in the pool of ubiquitin-protein conjugates.[5] This can be readily visualized by Western blot analysis using an antibody that recognizes ubiquitin. In untreated cells, a high molecular weight smear representing polyubiquitinated proteins is typically observed. Upon treatment with TAK-243, the intensity of this smear decreases in a dose- and time-dependent manner.[3][6] Concurrently, an increase in the levels of free, unconjugated ubiquitin can be detected.[4][6] Therefore, the hallmark of TAK-243 target engagement in a Western blot assay is a decrease in the polyubiquitin (B1169507) smear and an increase in the free ubiquitin band.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitination signaling pathway and the experimental workflow for assessing TAK-243 target engagement.
Caption: TAK-243 inhibits the ubiquitin-activating enzyme UBA1.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell lines of interest (e.g., cancer cell lines)
-
TAK-243 (dissolved in a suitable solvent like DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide (NEM))[1]
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Ubiquitin antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Detailed Protocol
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and DUB inhibitors on ice.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay or a similar method.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ubiquitin antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
For quantitative analysis, use densitometry software to measure the intensity of the polyubiquitin smear and the free ubiquitin band. Normalize the results to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
The following tables summarize expected quantitative data from dose-response and time-course experiments with TAK-243. The values are representative and may vary depending on the cell line and experimental conditions.
Table 1: Dose-Dependent Effect of TAK-243 on Protein Ubiquitination
| TAK-243 Concentration | Polyubiquitinated Proteins (Relative Intensity) | Free Ubiquitin (Relative Intensity) |
| 0 nM (Vehicle) | 1.00 | 1.00 |
| 10 nM | 0.85 | 1.15 |
| 50 nM | 0.60 | 1.40 |
| 100 nM | 0.35 | 1.75 |
| 500 nM | 0.10 | 2.50 |
| 1000 nM | < 0.05 | 3.00 |
Data are normalized to the vehicle control. Treatment time is typically 2-4 hours.[4][6]
Table 2: Time-Dependent Effect of TAK-243 on Protein Ubiquitination
| Time (hours) | Polyubiquitinated Proteins (Relative Intensity) | Free Ubiquitin (Relative Intensity) |
| 0 | 1.00 | 1.00 |
| 2 | 0.40 | 1.60 |
| 4 | 0.20 | 2.20 |
| 8 | 0.10 | 2.80 |
| 24 | < 0.05 | 3.50 |
Data are normalized to the 0-hour time point. TAK-243 concentration is typically held constant (e.g., 500 nM).[3][4]
Troubleshooting
-
No or weak signal:
-
Ensure efficient protein extraction and accurate quantification.
-
Optimize antibody concentrations and incubation times.
-
Check the activity of the HRP-conjugated secondary antibody and the chemiluminescent substrate.
-
-
High background:
-
Increase the duration and number of washing steps.
-
Ensure the blocking step is performed adequately.
-
Use a fresh blocking buffer.
-
-
Uneven bands or "smiling" effect:
-
Ensure proper polymerization of the SDS-PAGE gel.
-
Avoid overloading the gel with protein.
-
Ensure the running buffer is fresh and at the correct concentration.
-
Conclusion
Western blotting is a robust and reliable method for assessing the target engagement of TAK-243. By monitoring the dose- and time-dependent decrease in polyubiquitinated proteins and the corresponding increase in free ubiquitin, researchers can effectively confirm the intracellular activity of this UBA1 inhibitor. The detailed protocol and guidelines provided in this application note will aid in the successful implementation of this assay for preclinical and translational research.
References
Measuring Apoptosis Induction by TAK-243: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
TAK-243 is a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), a critical component of the ubiquitin-proteasome system.[1][2] By blocking UAE, TAK-243 disrupts the normal process of protein ubiquitination, leading to an accumulation of unfolded and misfolded proteins within the cell.[2] This triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately culminating in programmed cell death, or apoptosis.[1][3][4] The induction of apoptosis is a key mechanism through which TAK-243 exerts its anti-cancer effects.[1][3][4][5]
This document provides detailed protocols for three common and robust methods to measure apoptosis following treatment with TAK-243: Annexin V staining for the detection of early apoptotic events, Caspase-3/7 activity assays to measure executioner caspase activation, and Western blotting for the analysis of key apoptotic protein cleavage.
TAK-243 Induced Apoptosis Signaling Pathway
The mechanism of TAK-243-induced apoptosis begins with the inhibition of the ubiquitin-activating enzyme (UAE). This leads to an accumulation of ubiquitinated proteins, causing ER stress and activating the Unfolded Protein Response (UPR). Sustained UPR activation triggers the apoptotic cascade, involving the activation of initiator and executioner caspases, such as Caspase-3 and Caspase-7. These executioner caspases then cleave a variety of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Determining the IC50 of TAK-243
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a potent and specific inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2] UBA1 is the apical enzyme in the ubiquitin-proteasome system (UPS), initiating the ubiquitination cascade that is crucial for maintaining cellular protein homeostasis.[3][4][5] By forming a TAK-243-ubiquitin adduct, the drug blocks the action of UBA1, leading to a depletion of ubiquitin conjugates.[6] This disruption of protein homeostasis results in proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2][7] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of TAK-243 in cancer cell lines, a critical parameter for evaluating its potency and for further preclinical and clinical development.
Mechanism of Action and Signaling Pathway
TAK-243 targets the first step in the ubiquitination cascade catalyzed by UBA1.[8][9][10] The process begins with the ATP-dependent activation of ubiquitin by UBA1. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, with the help of a ubiquitin ligase (E3), is attached to a substrate protein. This polyubiquitinated protein is then recognized and degraded by the proteasome. Inhibition of UBA1 by TAK-243 effectively shuts down this entire pathway, leading to the accumulation of misfolded and regulatory proteins that would normally be degraded. This induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, culminating in programmed cell death.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UBA1: At the Crossroads of Ubiquitin Homeostasis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UBA1 - Wikipedia [en.wikipedia.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. Uba1 - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for Intravenous Administration of TAK-243 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive overview of the intravenous administration of TAK-243, a first-in-class inhibitor of the Ubiquitin Activating Enzyme (UAE/UBA1), for preclinical animal research. The following protocols and data have been synthesized from published animal studies to assist in the design and execution of experiments involving this compound.
Mechanism of Action
TAK-243 functions as a potent and specific inhibitor of the ubiquitin-activating enzyme (UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS). By forming a covalent adduct with ubiquitin, TAK-243 prevents the transfer of ubiquitin to E2 conjugating enzymes, thereby halting the entire ubiquitination cascade. This disruption of protein ubiquitination leads to an accumulation of unfolded and misfolded proteins, inducing proteotoxic stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][2][3]
Below is a diagram illustrating the signaling pathway affected by TAK-243.
Caption: Mechanism of action of TAK-243 in the ubiquitin-proteasome pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of intravenously administered TAK-243 across various cancer xenograft models.
Table 1: TAK-243 Monotherapy Efficacy in Mouse Xenograft Models
| Tumor Model | Animal Strain | TAK-243 Dose (mg/kg) | Dosing Schedule | Route | Tumor Growth Inhibition (%) | Reference |
| MM1.S (Multiple Myeloma) | SCID | 12.5 | Twice weekly for 2 weeks | IV | 60 | [2] |
| MM1.S (Multiple Myeloma) | SCID | 25 | Twice weekly for 2 weeks | IV | >60 (initial tumor regression) | [2] |
| MOLP-8 (Multiple Myeloma) | SCID | 12.5 | Twice weekly for 2 weeks | IV | 73 | [2] |
| MOLP-8 (Multiple Myeloma) | SCID | 25 | Twice weekly for 2 weeks | IV | >73 (initial tumor regression) | [2] |
| WSU-DLCL2 (Lymphoma) | Not Specified | 25 | Single dose | IV | Pharmacodynamic response observed | [4] |
| PHTX-132Lu (NSCLC) | Not Specified | 25 | Single dose | IV | Pharmacodynamic response observed | [4] |
| SCRX-Lu149 CN (SCLC PDX) | NSG | 20 | Twice weekly for 3 weeks | IV | Significant | [3] |
| H295R (Adrenocortical Carcinoma) | NSG | 20 | Twice weekly | IP | Significant | [5] |
| GSC2 (Glioblastoma) | Not Specified | 10 or 20 | Twice weekly for 4 weeks | IP | Significant | [6] |
Table 2: TAK-243 Combination Therapy Efficacy
| Tumor Model | Combination Agent | TAK-243 Dose (mg/kg) | Dosing Schedule | Route | Outcome | Reference |
| JHU-LX33 CN (SCLC PDX) | Olaparib (50 mg/kg, oral) | 20 | Twice weekly for 5 weeks | IV | Synergistic tumor growth inhibition (66% vs. control) | [1] |
| SCRX-Lu149 CN (SCLC PDX) | Radiotherapy (2Gy x 4) | 20 | Twice weekly for 3 weeks | IV | Radiosensitization observed | [1] |
Experimental Protocols
Formulation of TAK-243 for Intravenous Administration
A common and effective vehicle for the intravenous administration of TAK-243 in animal studies is a 10% solution of 2-hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.[3]
Materials:
-
TAK-243 powder
-
2-hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol:
-
Prepare the Vehicle:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of HPBCD to prepare a 10% (w/v) solution in sterile water.
-
Add the HPBCD to the sterile water and vortex until fully dissolved. The solution should be clear.
-
-
Prepare the TAK-243 Solution:
-
Calculate the required amount of TAK-243 to achieve the desired final concentration for dosing (e.g., for a 20 mg/kg dose in a 20g mouse with an injection volume of 0.1 mL, the concentration would be 4 mg/mL).
-
Add the TAK-243 powder to the 10% HPBCD vehicle.
-
Vortex the solution thoroughly until the TAK-243 is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization:
-
Sterilize the final TAK-243 solution by passing it through a sterile 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Store the prepared solution according to the manufacturer's recommendations, typically protected from light and at a specified temperature. It is advisable to prepare the solution fresh for each set of injections.
-
Intravenous (Tail Vein) Injection Protocol for Mice
This protocol outlines the standard procedure for administering TAK-243 via the lateral tail vein in mice.
Materials:
-
Prepared and sterilized TAK-243 solution
-
Mouse restrainer
-
Warming device (e.g., heat lamp, warming pad)
-
27-30 gauge sterile needles
-
1 mL sterile syringes
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile gauze
Workflow Diagram:
Caption: Workflow for intravenous tail vein injection in mice.
Procedure:
-
Animal Preparation:
-
Restraint:
-
Place the mouse in an appropriate-sized restrainer, allowing the tail to be accessible.
-
-
Vein Localization and Disinfection:
-
Gently rotate the tail to visualize one of the lateral tail veins.
-
Wipe the injection site with a 70% alcohol wipe to disinfect the area.
-
-
Injection:
-
Use a new sterile syringe and a 27-30 gauge needle for each animal.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Inject the TAK-243 solution slowly. The maximum recommended bolus injection volume for a mouse is 5 ml/kg, which for a 20-25g mouse is approximately 0.1-0.125 mL.[8][9] A maximum volume of 0.2ml is generally acceptable.[1][7]
-
If swelling or blanching occurs at the injection site, the needle is likely not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the tail.
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions, such as continued bleeding or signs of distress.
-
Animal Monitoring
Following the intravenous administration of TAK-243, it is crucial to monitor the animals for both efficacy and potential toxicity.
Monitoring Parameters:
-
Tumor Growth: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Body Weight: Record the body weight of each animal at the time of tumor measurement to monitor for signs of toxicity.
-
Clinical Observations: Observe the animals daily for any changes in behavior, appearance, or activity levels. Signs of toxicity may include lethargy, ruffled fur, or loss of appetite.
-
Pharmacodynamic Assessments (Optional): At specified time points post-injection, tumor and/or tissue samples can be collected to assess target engagement, such as the levels of ubiquitinated proteins or markers of apoptosis (e.g., cleaved caspase-3).[5]
All animal procedures should be performed in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).
References
- 1. depts.ttu.edu [depts.ttu.edu]
- 2. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
Troubleshooting & Optimization
Mechanisms of acquired resistance to TAK-243 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to TAK-243 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is TAK-243 and what is its mechanism of action?
TAK-243 is a first-in-class, selective small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UBA1), which is the apical enzyme in the ubiquitin-proteasome system (UPS).[1] By inhibiting UBA1, TAK-243 blocks the initial step of ubiquitination, leading to a disruption of protein homeostasis, induction of proteotoxic stress, and ultimately, cancer cell death.[1][2]
Q2: What are the primary known mechanisms of acquired resistance to TAK-243?
The two most well-documented mechanisms of acquired resistance to TAK-243 are:
-
Mutations in the UBA1 gene: Specific missense mutations in the adenylation domain of UBA1 can prevent TAK-243 from effectively binding to its target.[1][3][4][5]
-
Increased drug efflux: Overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1) can actively pump TAK-243 out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[6][7]
Q3: Are there other potential mechanisms of resistance to TAK-243?
Yes, another potential mechanism involves the activation of the transcription factor NFE2L1 (Nuclear Factor Erythroid 2-Like 1), which can trigger a "proteasome bounce-back" response. This involves the upregulation of proteasome subunit gene expression, potentially compensating for the inhibition of the UPS by TAK-243 and contributing to drug resistance.
Troubleshooting Guides
Problem 1: My cancer cell line, which was initially sensitive to TAK-243, is now showing reduced sensitivity or resistance.
-
Possible Cause 1: Development of UBA1 mutations.
-
Possible Cause 2: Overexpression of the ABCB1 drug efflux pump.
-
Troubleshooting Step 1: Perform a Western blot to determine the protein expression level of ABCB1 in your resistant cells compared to the parental sensitive cells.
-
Troubleshooting Step 2: Conduct a drug efflux assay using a fluorescent ABCB1 substrate (e.g., Calcein AM or Rhodamine 123) to functionally assess ABCB1 activity. Increased efflux in resistant cells is indicative of this mechanism.[7][8]
-
Troubleshooting Step 3: Test the effect of co-treating your resistant cells with TAK-243 and a known ABCB1 inhibitor (e.g., verapamil (B1683045) or XR9576). Re-sensitization to TAK-243 in the presence of the inhibitor would confirm the role of ABCB1.[6]
-
Problem 2: I am not observing the expected downstream effects of UBA1 inhibition (e.g., accumulation of ubiquitinated proteins, ER stress) after TAK-243 treatment in my resistant cell line.
-
Possible Cause: Reduced intracellular concentration of TAK-243 due to ABCB1-mediated efflux.
-
Troubleshooting Step: As described in Problem 1, investigate the expression and function of ABCB1. If ABCB1 is overexpressed and active, it is likely preventing TAK-243 from reaching a high enough intracellular concentration to inhibit UBA1 effectively.
-
-
Possible Cause: Altered UBA1 target engagement due to mutation.
-
Troubleshooting Step: Perform a Cellular Thermal Shift Assay (CETSA) to assess the binding of TAK-243 to UBA1 in intact cells. A lack of thermal stabilization of UBA1 by TAK-243 in resistant cells compared to sensitive cells suggests that a mutation is preventing drug-target engagement.[5]
-
Data Presentation
Table 1: Comparison of TAK-243 IC50 Values in Sensitive and Resistant Acute Myeloid Leukemia (AML) Cell Lines.
| Cell Line | Status | TAK-243 IC50 (nM) | Fold Resistance | Reference |
| OCI-AML2 | Sensitive | 23 | - | [5] |
| OCI-AML2-Resistant | Resistant | 757 | 33 | [5] |
| OCI-AML2IC90 | Sensitive | 25.3 | - | [3] |
| OCI-AML2IC90-Resistant | Resistant | 689.7 | 27.3 | [3] |
| OCI-AML2SW | Sensitive | 28.9 | - | [3] |
| OCI-AML2SW-Resistant | Resistant | 547.2 | 18.9 | [3] |
Table 2: Effect of ABCB1 Overexpression on TAK-243 Cytotoxicity.
| Cell Line Pair | ABCB1 Expression | TAK-243 IC50 (nM) | Fold Resistance | Reference |
| KB-3-1 vs. KB-C2 | Low vs. High | ~10 vs. ~100 | ~10 | [6] |
| SW620 vs. SW620/Ad300 | Low vs. High | ~15 vs. ~400 | ~27 | [6] |
| HEK293/pcDNA3.1 vs. HEK293/ABCB1 | Low vs. High | ~20 vs. ~212 | ~10.6 | [6] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of TAK-243.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
TAK-243
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of TAK-243 in complete medium.
-
Remove the medium from the wells and add 100 µL of the TAK-243 dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for UBA1 Target Engagement
This protocol assesses the binding of TAK-243 to UBA1 in intact cells.
-
Materials:
-
Cancer cell lines
-
TAK-243
-
PBS
-
Protease inhibitor cocktail
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against UBA1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat cells with TAK-243 at the desired concentration or with a vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the protein concentration.
-
Perform Western blotting on the soluble fractions to detect the amount of UBA1 at each temperature. An increased amount of soluble UBA1 in TAK-243-treated cells at higher temperatures indicates target engagement.
-
3. Sanger Sequencing for UBA1 Mutation Detection
This protocol is to identify mutations in the UBA1 gene.
-
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the UBA1 adenylation domain
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
-
-
Procedure:
-
Extract genomic DNA from both sensitive and resistant cancer cells.
-
Amplify the UBA1 adenylation domain using PCR with specific primers.
-
Verify the PCR product size by agarose (B213101) gel electrophoresis.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Analyze the sequencing chromatograms to identify any nucleotide changes that result in amino acid substitutions (missense mutations). Compare the sequences from resistant cells to those from sensitive cells and the reference UBA1 sequence.
-
4. ABCB1 Drug Efflux Assay
This protocol measures the functional activity of the ABCB1 transporter.
-
Materials:
-
Sensitive and resistant cancer cell lines
-
Fluorescent ABCB1 substrate (e.g., Calcein AM)
-
ABCB1 inhibitor (e.g., verapamil) as a positive control
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Harvest cells and resuspend them in a suitable buffer (e.g., phenol (B47542) red-free medium).
-
Incubate the cells with or without an ABCB1 inhibitor for 15-30 minutes.
-
Add the fluorescent substrate Calcein AM to the cell suspension and incubate for a further 15-30 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope. A lower fluorescence signal in resistant cells compared to sensitive cells (which can be reversed by the ABCB1 inhibitor) indicates increased efflux activity.
-
Signaling Pathways and Workflows
Caption: Overview of TAK-243 action and resistance.
Caption: Workflow for investigating TAK-243 resistance.
Caption: NFE2L1-mediated proteasome bounce-back.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Testing for the VEXAS Syndrome - DiaCarta, Inc. [diacarta.com]
- 3. Role of NFE2L1 in the Regulation of Proteostasis: Implications for Aging and Neurodegenerative Diseases | MDPI [mdpi.com]
- 4. Understanding the Transcription Factor NFE2L1/NRF1 from the Perspective of Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
How to overcome TAK-243 resistance mediated by ABCB1 transporters
Technical Support Center: Overcoming TAK-243 Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to TAK-243 resistance mediated by the ABCB1 transporter.
Frequently Asked Questions (FAQs)
Q1: What is TAK-243 and what is its mechanism of action?
TAK-243, also known as MLN7243, is a first-in-class, potent small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1).[1][2] UBA1 is the primary E1 enzyme that initiates the ubiquitination cascade.[3] By inhibiting UBA1, TAK-243 prevents the conjugation of ubiquitin to proteins, leading to a depletion of ubiquitin conjugates.[1][2] This disrupts critical cellular processes, including cell cycle progression and DNA damage repair, and induces proteotoxic stress, ultimately causing cancer cell death (apoptosis).[1][2][3]
Q2: What is the ABCB1 transporter and how does it cause drug resistance?
ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), is a well-characterized member of the ATP-binding cassette (ABC) superfamily of transporters.[4][5] These transporters function as ATP-dependent efflux pumps, actively removing a wide variety of structurally diverse compounds, including many anticancer drugs, from the cell interior.[6][7] Overexpression of ABCB1 in cancer cells is a major mechanism of multidrug resistance (MDR).[5][6] By pumping drugs out of the cell, ABCB1 reduces the intracellular drug concentration, preventing the drug from reaching its target and rendering the therapy ineffective.[6]
Q3: Is there direct evidence that ABCB1 mediates resistance to TAK-243?
Yes, multiple studies have demonstrated that TAK-243 is a substrate for the ABCB1 transporter.[8][9]
-
Differential Cytotoxicity: Cancer cell lines that overexpress ABCB1 are significantly more resistant to TAK-243 compared to their parental, non-resistant counterparts.[8][10] For example, ABCB1-overexpressing KB-C2 cells showed a 37.5-fold resistance to TAK-243 compared to parental KB-3-1 cells.[8]
-
Reversal of Resistance: Pharmacological inhibition of ABCB1 with known inhibitors (e.g., verapamil, elacridar) or genetic knockout of the ABCB1 gene restores sensitivity to TAK-243 in resistant cells.[8][10][11]
-
Functional Assays: TAK-243 has been shown to stimulate the ATPase activity of ABCB1, which is characteristic of transported substrates.[8][10][12] Furthermore, HPLC analysis has confirmed that intracellular accumulation of TAK-243 is significantly reduced in cells overexpressing ABCB1.[8][9][10]
Troubleshooting Guide
This guide addresses common experimental issues related to unexpectedly high TAK-243 resistance.
dot
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Strategies to overcome cancer multidrug resistance (MDR) through targeting P-glycoprotein (ABCB1): An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance [frontiersin.org]
- 8. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Identifying UBA1 mutations that confer resistance to TAK-243
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UBA1 inhibitor, TAK-243. The information provided herein is intended to help identify and understand potential mechanisms of resistance to TAK-243.
Frequently Asked Questions (FAQs)
Q1: My cells are showing decreased sensitivity to TAK-243. What are the potential mechanisms of resistance?
A1: There are two primary mechanisms of acquired resistance to TAK-243 that have been identified:
-
Mutations in the UBA1 Gene: Specific point mutations in the adenylation domain of UBA1 can reduce the binding affinity of TAK-243 to the UBA1 enzyme.[1][2][3][4]
-
Overexpression of ABCB1 Transporter: Increased expression of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp), can lead to increased efflux of TAK-243 from the cell, thereby reducing its intracellular concentration and cytotoxic effect.[5][6][7]
Q2: Which specific UBA1 mutations have been shown to confer resistance to TAK-243?
A2: Two missense mutations in the adenylation domain of UBA1 have been identified in TAK-243-resistant AML cell lines:
-
Y583C: Substitution of tyrosine with cysteine at codon 583.[1][2][4] This mutation is thought to confer resistance by eliminating hydrogen bonds and destabilizing the hydrophobic core of UBA1.[2][4]
-
A580S: Substitution of alanine (B10760859) with serine at codon 580.[2][8][9]
Q3: How can I determine if my resistant cells have UBA1 mutations?
A3: To identify mutations in the UBA1 gene, you can perform Sanger sequencing of the UBA1 exons that span the adenylation domain, specifically exons 12-16 and 23-24.[1]
Q4: My resistant cells do not have UBA1 mutations. What other mechanism could be at play?
A4: If UBA1 mutations are not detected, it is advisable to investigate the expression levels of the ABCB1 transporter. Overexpression of ABCB1 has been shown to confer resistance to TAK-243.[5][6][7] You can assess ABCB1 expression using techniques such as Western blotting or quantitative PCR (qPCR).
Q5: How can I confirm if ABCB1 overexpression is responsible for the observed resistance?
A5: To confirm the role of ABCB1 in TAK-243 resistance, you can use a pharmacological inhibitor of ABCB1, such as verapamil, in combination with TAK-243.[7] A restoration of sensitivity to TAK-243 in the presence of the inhibitor would indicate that ABCB1-mediated efflux is a key resistance mechanism.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased cell death in response to TAK-243 treatment. | 1. Acquired resistance through UBA1 mutation. 2. Acquired resistance through ABCB1 overexpression. | 1. Sequence the adenylation domain of UBA1 to check for Y583C or A580S mutations. 2. Assess ABCB1 protein expression levels by Western blot or gene expression by qPCR. |
| Sequencing reveals no mutations in the UBA1 adenylation domain. | Resistance may be mediated by ABCB1 overexpression. | 1. Perform a cytotoxicity assay with TAK-243 in the presence and absence of an ABCB1 inhibitor (e.g., verapamil). 2. A significant increase in TAK-243 sensitivity in the presence of the inhibitor confirms ABCB1-mediated resistance. |
| Cells show high levels of ABCB1 expression. | Increased drug efflux is likely the cause of resistance. | Consider using TAK-243 in combination with an ABCB1 inhibitor in your experimental model. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TAK-243 in sensitive and resistant cell lines.
| Cell Line | Resistance Mechanism | IC50 (nM) | Fold Resistance | Reference |
| OCI-AML2 (Parental) | - | 23 | - | [1] |
| OCI-AML2 (Resistant) | UBA1 Y583C | 757 | 33 | [1] |
| KB-3-1 (Parental) | - | Not specified | - | [5][6] |
| KB-C2 (Resistant) | ABCB1 Overexpression | Not specified | 37.45 | [5][6] |
| SW620 (Parental) | - | Not specified | - | [5][6] |
| SW620/Ad300 (Resistant) | ABCB1 Overexpression | Not specified | 28.46 | [5][6] |
| HEK293/pcDNA3.1 (Parental) | - | Not specified | - | [5][6] |
| HEK293/ABCB1 (Resistant) | ABCB1 Overexpression | Not specified | 10.62 | [5][6] |
| 32D Uba1M41L | - | 0.004 ± 0.001 | - | [9] |
| 32D Uba1M41L;A580S | UBA1 A580S | 0.07 ± 0.02 | 17.5 | [9] |
Experimental Protocols
Generation of TAK-243 Resistant Cell Lines
This protocol describes the method for generating cell lines with acquired resistance to TAK-243.
-
Culture the parental cell line (e.g., OCI-AML2) in standard growth medium.[1]
-
Continuously expose the cells to increasing concentrations of TAK-243 over an extended period.[1]
-
Start with a low concentration of TAK-243 and gradually increase the dose as the cells develop resistance and are able to proliferate.
-
Once a population of cells can tolerate significantly higher concentrations of TAK-243 compared to the parental line, these cells are considered resistant.
-
Isolate and expand the resistant cell population for further characterization.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the binding of TAK-243 to its target protein, UBA1, in intact cells. A reduced binding in resistant cells can indicate a resistance mechanism involving the target protein.
-
Treat both sensitive and resistant cells with various concentrations of TAK-243 for 30 minutes.[8]
-
Heat the cells to 54°C.[8] Prepare lysates from both heated and unheated control cells.
-
Analyze the levels of UBA1, as well as other E1 enzymes like UBA3 and UBA6, and a loading control (e.g., GAPDH) in the cell lysates by immunoblotting.[8]
-
In sensitive cells, TAK-243 binding will stabilize UBA1, leading to a higher amount of soluble UBA1 detected after heating. In resistant cells with a UBA1 mutation, reduced binding of TAK-243 will result in less stabilization and therefore less soluble UBA1 after heating.
Sanger Sequencing of UBA1
This method is used to identify point mutations in the UBA1 gene.
-
Isolate genomic DNA from both the parental (sensitive) and resistant cell lines.
-
Design primers to amplify the exons of the UBA1 gene that encode the adenylation domain (exons 12-16 and 23-24).[1]
-
Perform polymerase chain reaction (PCR) to amplify these specific regions of the UBA1 gene.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Analyze the sequencing chromatograms to identify any nucleotide changes that result in amino acid substitutions in the resistant cells compared to the parental cells.[8]
Visualizations
Caption: Mechanism of UBA1 inhibition by TAK-243 leading to disruption of protein degradation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity to targeted UBA1 inhibition in a myeloid cell line model of VEXAS syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in TAK-243 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-243. Our aim is to help you navigate and resolve common issues to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TAK-243?
A1: TAK-243 is a potent and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1).[1][2][3] By forming a covalent adduct with ubiquitin, TAK-243 blocks the first step in the ubiquitination cascade.[4][5] This leads to a depletion of ubiquitin-conjugated proteins, causing proteotoxic stress, disruption of critical cellular signaling pathways, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][6][7]
Q2: Why am I observing significant variability in the cytotoxic effect of TAK-243 across different cancer cell lines?
A2: It is well-documented that different cancer cell lines exhibit a wide range of sensitivities to TAK-243.[8][9] This variability can be attributed to several factors, including:
-
Expression levels of drug efflux pumps: The multidrug resistance protein ABCB1 (MDR1) and ABCG2 have been shown to actively transport TAK-243 out of the cell, thereby reducing its intracellular concentration and cytotoxic effect.[10][11][12][13] Cell lines with high expression of these transporters may appear more resistant.
-
Baseline levels of proteotoxic stress: Cells already operating under a high level of endoplasmic reticulum (ER) stress may be more susceptible to the effects of TAK-243.
-
Dependence on the ubiquitin-proteasome system (UPS): Cancer cells that are highly dependent on the UPS for survival and proliferation are generally more sensitive to TAK-243.
-
Cellular metabolism and growth rate: Differences in metabolic pathways and doubling times can influence a cell line's response to treatment.
Q3: My TAK-243 solution appears to have precipitated. How should I properly dissolve and store it?
A3: TAK-243 is insoluble in water and requires an organic solvent for dissolution.[6][14]
-
Dissolution: It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[6][14] To aid dissolution, gentle warming and vortexing may be necessary. Ensure the solution is clear before use. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 are required.[6][15]
-
Storage: Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][14] It is recommended to use fresh DMSO, as it can absorb moisture, which may reduce the solubility of TAK-243.[6][14] Long-term storage of diluted working solutions is not recommended.[3]
Q4: I am not observing the expected decrease in polyubiquitinated proteins after TAK-243 treatment. What could be the issue?
A4: A lack of effect on polyubiquitination could stem from several factors:
-
Insufficient Drug Concentration or Treatment Time: The depletion of polyubiquitin (B1169507) chains is dose- and time-dependent.[6] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Inactive Compound: Ensure your TAK-243 is from a reputable source and has been stored correctly. Improper storage can lead to degradation of the compound.
-
High Protein Turnover: In some cell lines, the basal rate of protein ubiquitination and degradation might be extremely high, requiring higher concentrations or longer treatment times to observe a significant effect.
-
Western Blotting Issues: Optimize your Western blotting protocol. Ensure complete protein transfer and use a sensitive antibody for ubiquitin.
Q5: Can off-target effects of TAK-243 contribute to experimental variability?
A5: While TAK-243 is a highly selective inhibitor of UAE (UBA1), it does have weaker inhibitory activity against other E1-like enzymes at higher concentrations, such as UBA6, NAE, and SAE.[6] However, at typical working concentrations, the primary effects are mediated through UAE inhibition. It is important to note that some epigenetic chemical probes have been shown to have off-target inhibitory effects on the ABCG2 transporter, which can potentiate the cytotoxicity of TAK-243.[12]
Troubleshooting Guide
Issue 1: Inconsistent IC50/EC50 Values
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Profile your cell lines for the expression of ABCB1 and ABCG2 transporters. Consider using a positive control cell line with known sensitivity. |
| Inaccurate Cell Seeding | Ensure consistent cell seeding density across all wells and experiments. Use a cell counter for accuracy. |
| Assay-Specific Variability | Different viability assays (e.g., MTT, CellTiter-Glo) can yield different results. Use the same assay consistently. For longer-term experiments, consider colony formation assays. |
| Drug Potency | Aliquot and store TAK-243 stock solutions properly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 2: Lack of Expected Phenotype (e.g., Apoptosis, Cell Cycle Arrest)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Exposure | Perform a time-course experiment to determine the optimal treatment duration. Effects on the cell cycle may be observed earlier than apoptosis.[16][17] |
| Drug Efflux | If high ABCB1/ABCG2 expression is suspected, consider co-treatment with an inhibitor of these transporters (e.g., verapamil (B1683045) for ABCB1) to confirm their role in drug resistance.[10] |
| Apoptosis Detection Method | Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, cleaved PARP/caspase-3 Western blotting) to confirm your findings. |
| Cell Line Resistance | The cell line may be inherently resistant. Consider using a higher concentration of TAK-243 or a different, more sensitive cell line. |
Data Presentation: TAK-243 Activity in Various Cancer Cell Lines
The following table summarizes the reported IC50 and EC50 values for TAK-243 in a selection of cancer cell lines to illustrate the range of sensitivities.
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| NCI-H1184 | Small-Cell Lung Cancer | 10 (EC50) | [8] |
| NCI-H196 | Small-Cell Lung Cancer | 367 (EC50) | [8] |
| U251 | Glioblastoma | 15.64 - 396.3 (IC50 range for multiple GBM lines) | [9] |
| LN229 | Glioblastoma | 15.64 - 396.3 (IC50 range for multiple GBM lines) | [9] |
| CU-ACC1 | Adrenocortical Carcinoma | ~100 (IC50) | [11][18] |
| CU-ACC2 | Adrenocortical Carcinoma | ~100 (IC50) | [11][18] |
| NCI-H295R | Adrenocortical Carcinoma | >500 (IC50) | [11][18] |
| KB-3-1 (parental) | Cervical Cancer | Varies | [10] |
| KB-C2 (ABCB1-overexpressing) | Cervical Cancer | 37.45-fold resistance vs. parental | [10] |
| SW620 (parental) | Colon Cancer | Varies | [10] |
| SW620/Ad300 (ABCB1-overexpressing) | Colon Cancer | 28.46-fold resistance vs. parental | [10] |
Experimental Protocols
Western Blot for Ubiquitination Status
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with desired concentrations of TAK-243 or DMSO vehicle control for the specified duration (e.g., 2, 4, 8, 16, 24 hours).[6]
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against ubiquitin, ubiquitylated histone H2B, or specific proteins of interest (e.g., c-Myc, p53).[6][7] Use an antibody against a housekeeping protein (e.g., tubulin, GAPDH) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of TAK-243. Include a DMSO-only control.
-
Incubation: Incubate for a specified period (e.g., 72 hours).[11][18]
-
Assay: Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the DMSO control and calculate IC50 values using appropriate software.
Visualizations
Caption: Mechanism of action of TAK-243 in the ubiquitin cascade.
Caption: A typical experimental workflow for evaluating TAK-243.
Caption: A decision tree for troubleshooting TAK-243 experiments.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Clinisciences [clinisciences.com]
- 15. reactivi.ro [reactivi.ro]
- 16. researchgate.net [researchgate.net]
- 17. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
TAK-243 Dosage Optimization: A Technical Guide to Minimize Off-Target Effects
Welcome to the technical support center for TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting potential issues related to TAK-243 dosage and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TAK-243?
A1: TAK-243 is a potent, mechanism-based small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1][2][3] It forms a covalent adduct with ubiquitin, which then blocks the E1 enzyme from activating and transferring ubiquitin to E2 conjugating enzymes.[4][5] This action disrupts the entire ubiquitin-proteasome system (UPS), leading to an accumulation of unfolded proteins, induction of proteotoxic and endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][6][7][8]
Q2: What are the known off-targets of TAK-243?
A2: TAK-243 exhibits selectivity for UBA1 but also has inhibitory activity against other closely related E1 ubiquitin-like activating enzymes.[2][9] The most notable off-targets include Fat10-activating enzyme (UBA6) and NEDD8-activating enzyme (NAE).[2][9] It has significantly less activity against SUMO-activating enzyme (SAE), ISG15-activating enzyme (UBA7), and autophagy-activating enzyme (ATG7).[2][9] Minimal inhibitory activity has been observed against a broad panel of kinases.[2][9]
Q3: How does drug efflux affect TAK-243 potency?
A3: The ATP-binding cassette (ABC) transporters, particularly ABCB1 (MDR1) and ABCG2, can actively efflux TAK-243 from cells, reducing its intracellular concentration and cytotoxic activity.[5][10][11][12][13] Overexpression of these transporters is a potential mechanism of acquired resistance to TAK-243.[11][12][13]
Q4: What is the typical effective concentration range for TAK-243 in vitro?
A4: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of TAK-243 varies depending on the cancer cell line. In sensitive cell lines, the EC50 can be in the low nanomolar range. For example, in Small-Cell Lung Cancer (SCLC) cell lines, the median EC50 was reported to be 15.8 nmol/L, with a range of 10.2 nmol/L to 367.3 nmol/L.[14][15] In Acute Myeloid Leukemia (AML) cell lines, IC50 values ranged from 15-40 nM after 48 hours of treatment.[16][17]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected potency or apparent resistance in a cell line. | High expression of ABC transporters (ABCB1/MDR1 or ABCG2). | 1. Assess Transporter Expression: Perform Western blot or qPCR to determine the expression levels of ABCB1 and ABCG2 in your cell line. 2. Co-treatment with Inhibitors: Use known inhibitors of ABCB1 (e.g., verapamil) or ABCG2 to see if the potency of TAK-243 is restored.[13] 3. Use a Different Cell Line: If possible, switch to a cell line with known low expression of these efflux pumps. |
| Variability in experimental results. | Inconsistent drug preparation or cell culture conditions. | 1. Fresh Drug Dilutions: Prepare fresh dilutions of TAK-243 from a stock solution for each experiment. 2. Consistent Cell Density: Ensure that cells are seeded at a consistent density for all experiments. 3. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. |
| Difficulty in detecting downstream effects (e.g., apoptosis, cell cycle arrest). | Insufficient treatment time or dosage. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal time point for observing the desired effect.[18] 2. Dose-Response Curve: Generate a dose-response curve to ensure you are using a concentration that is sufficient to induce the effect.[4] |
| Observing unexpected cellular responses. | Potential off-target effects at high concentrations. | 1. Titrate Dosage: Lower the concentration of TAK-243 to the lowest effective dose to minimize off-target effects. 2. Control Experiments: Include appropriate controls, such as a vehicle-treated group and a positive control for the expected off-target pathway if known. 3. Consult Literature: Review literature for known off-target effects of TAK-243 that might explain the observed phenotype.[2][9] |
Data Presentation
Table 1: In Vitro Potency of TAK-243 in Various Cancer Cell Lines
| Cell Line Type | EC50/IC50 Range | Reference |
| Small-Cell Lung Cancer (SCLC) | 10.2 - 367.3 nmol/L | [14][15] |
| Acute Myeloid Leukemia (AML) | 15 - 40 nM (at 48h) | [16][17] |
| Adrenocortical Carcinoma (ACC) | Nanomolar range | [4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Sub-micromolar | [8] |
Table 2: Off-Target Activity of TAK-243
| Enzyme | IC50 (nM) | Reference |
| UBA1 (UAE) | 1 ± 0.2 | [2] |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 | [2][9] |
| NAE (NEDD8-activating enzyme) | 28 ± 11 | [2][9] |
| SAE (SUMO-activating enzyme) | 850 ± 180 | [2][9] |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | [2][9] |
| ATG7 (autophagy-activating enzyme) | >10,000 | [2][9] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of TAK-243 (e.g., ranging from 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[4]
-
Assay: Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the EC50 values using appropriate software.
2. Western Blot for Ubiquitination and UPR
-
Cell Treatment: Treat cells with the desired concentration of TAK-243 for various time points (e.g., 2, 4, 8 hours).[4]
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total ubiquitin, specific ubiquitinated proteins, or markers of the Unfolded Protein Response (UPR) such as ATF4 and p-IRE1.[5]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 10. biorxiv.org [biorxiv.org]
- 11. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
TAK-243 In Vivo Efficacy Enhancement: Technical Support Center
Welcome to the technical support center for TAK-243. This resource is designed to provide researchers, scientists, and drug development professionals with detailed guidance on strategies to improve the in vivo efficacy of TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during in vivo studies with TAK-243.
Q1: We are observing suboptimal tumor growth inhibition with TAK-243 monotherapy in our xenograft model. What are the potential reasons and solutions?
A1: Suboptimal efficacy of TAK-243 monotherapy can stem from several factors. Here are some key considerations and troubleshooting steps:
-
Drug Efflux: TAK-243 is a known substrate of the multidrug resistance protein 1 (MDR1 or ABCB1), a drug efflux pump.[1][2][3] High expression of MDR1 in your tumor model can lead to reduced intracellular concentrations of TAK-243, thereby diminishing its efficacy.
-
Troubleshooting:
-
Assess MDR1 expression levels in your tumor cells or xenograft tissue via qPCR, Western blot, or immunohistochemistry.
-
Consider co-administration with an MDR1 inhibitor. While specific in vivo protocols for TAK-243 with MDR1 inhibitors are not well-established in the literature, agents like verapamil (B1683045) have been shown to reverse MDR1-mediated resistance for other chemotherapeutics.[4][5][6]
-
-
-
Intrinsic or Acquired Resistance: Tumor cells can develop resistance to TAK-243 through mutations in its target, UBA1. Missense mutations in the adenylation domain of UBA1, such as Y583C and A580S, have been shown to confer resistance by potentially interfering with TAK-243 binding.[3][7][8]
-
Troubleshooting:
-
If acquired resistance is suspected after prolonged treatment, sequence the UBA1 gene in resistant tumors to identify potential mutations.
-
Consider rational combination therapies to overcome resistance (see Q2).
-
-
-
Suboptimal Dosing or Scheduling: The dose and frequency of TAK-243 administration are critical for maintaining sufficient target engagement and antitumor activity.
-
Troubleshooting:
-
Ensure that the dosing regimen is based on established preclinical studies. Doses in the range of 10-25 mg/kg administered intravenously or intraperitoneally twice weekly have shown efficacy in various xenograft models.[9][10]
-
Perform pharmacodynamic studies to confirm target engagement in your model by assessing the levels of ubiquitinated proteins in tumor tissue.[9]
-
-
Q2: What are the most promising combination strategies to enhance the in vivo efficacy of TAK-243?
A2: Combination therapy is a highly effective strategy to improve the antitumor activity of TAK-243. Synergistic or additive effects have been observed with several classes of anti-cancer agents:
-
BCL2 Inhibitors (e.g., Venetoclax): TAK-243 induces cellular stress, which can be complemented by inhibiting the anti-apoptotic protein BCL2. This combination has demonstrated strong synergy in preclinical models of adrenocortical carcinoma and other hematological malignancies.[1][2][9][11][12]
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PARP Inhibitors (e.g., Olaparib): TAK-243 impairs DNA damage repair pathways by inhibiting the ubiquitination of key proteins like FANCD2 and PCNA.[1][13][14][15] Combining TAK-243 with a PARP inhibitor, which also targets DNA repair, can lead to synthetic lethality and enhanced tumor cell killing.[1] This has been shown to be effective in models of small-cell lung cancer.[1]
-
mTOR Inhibitors (e.g., Everolimus): The mTOR signaling pathway is crucial for cell growth and proliferation. Dual inhibition of UAE and mTOR has been identified as a synergistic strategy in adrenocortical carcinoma.[9][12][16]
-
Chemotherapy (e.g., Cisplatin, Etoposide, Mitotane): Combining TAK-243 with standard-of-care chemotherapeutic agents can produce additive or synergistic effects.[1][2][11][12][16]
-
Radiotherapy: TAK-243 can act as a radiosensitizer by impairing the DNA damage response, leading to improved tumor control when combined with radiation.[1][17]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of TAK-243 in combination with various agents from preclinical xenograft studies.
Table 1: TAK-243 and Venetoclax Combination Therapy
| Tumor Model | Treatment Group | Dosing and Schedule | Outcome | Reference |
| CU-ACC1 Xenograft | TAK-243 + Venetoclax | TAK-243: 10 mg/kg IP, twice weekly; Venetoclax: 100 mg/kg PO, five times weekly | Significant tumor growth inhibition compared to control and single agents. | [9][12] |
| H295R Xenograft | TAK-243 | 20 mg/kg IP, twice weekly | Significant tumor growth inhibition compared to control. | [9] |
Table 2: TAK-243 and Olaparib Combination Therapy
| Tumor Model | Treatment Group | Dosing and Schedule | Outcome | Reference |
| JHU-LX33 SCLC PDX | TAK-243 + Olaparib | TAK-243: 20 mg/kg IV, biweekly for 5 weeks; Olaparib: 50 mg/kg PO, 5 times per week | 66% tumor growth inhibition compared to control at day 15. | [2] |
| SCRX-Lu149 CN SCLC PDX | TAK-243 + Olaparib | TAK-243: 20 mg/kg IV, biweekly for 5 weeks; Olaparib: 50 mg/kg PO, 5 times per week | Modest tumor growth inhibition. | [1] |
Table 3: TAK-243 and Radiotherapy Combination
| Tumor Model | Treatment Group | Dosing and Schedule | Outcome | Reference |
| SCRX-Lu149 CN SCLC PDX | TAK-243 + Radiotherapy | TAK-243: 20 mg/kg IV, biweekly for 3 weeks; Radiotherapy: 2 Gy x 4 (days 0-3) | 91% tumor growth inhibition compared to control at day 14. | [2] |
| LN229 GBM Xenograft | TAK-243 + IR | TAK-243: 10 mg/kg; IR: 10 Gy | Significantly prolonged survival of tumor-bearing mice. | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and enhance the in vivo efficacy of TAK-243.
Protocol 1: In Vivo Xenograft Study of TAK-243 in Combination with Venetoclax
-
Cell Line and Animal Model:
-
Use a suitable cancer cell line (e.g., CU-ACC1 for adrenocortical carcinoma) with known sensitivity to TAK-243 and Venetoclax.
-
Implant 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups (n=5-10 mice per group):
-
Vehicle control (appropriate vehicle for both drugs).
-
TAK-243 (10 mg/kg, intraperitoneally, twice weekly).
-
Venetoclax (100 mg/kg, oral gavage, five times weekly).
-
TAK-243 (10 mg/kg, IP, twice weekly) + Venetoclax (100 mg/kg, PO, five times weekly).
-
-
Treatment and Monitoring:
-
Administer treatments for a predefined period (e.g., 28 days).
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health status.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Measure final tumor weight.
-
Perform pharmacodynamic analysis on tumor tissue (e.g., Western blot for ubiquitinated proteins, cleaved caspase-3).
-
Analyze data for statistical significance in tumor growth inhibition between groups.
-
Protocol 2: Assessment of In Vivo Synergy
-
Study Design:
-
Employ a four-group design: Vehicle, Drug A (TAK-243), Drug B (e.g., Olaparib), and Combination (Drug A + Drug B).
-
-
Data Analysis:
-
Several methods can be used to assess synergy in vivo. A common approach involves comparing the tumor growth inhibition (%TGI) of the combination group to that of the single agents.
-
Synergy can be claimed if: TGI_combination > TGI_Drug_A + TGI_Drug_B - (TGI_Drug_A * TGI_Drug_B / 100).
-
More advanced statistical models can also be applied to analyze tumor growth curve data and determine synergy.[7][9][18][19][20]
-
Signaling Pathways & Visualizations
TAK-243's mechanism of action involves the disruption of critical cellular signaling pathways. The following diagrams illustrate these pathways and how they are impacted by TAK-243.
Caption: Mechanism of action of TAK-243.
Caption: Unfolded Protein Response (UPR) activation by TAK-243.
References
- 1. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New potent verapamil derivatives that reverse multidrug resistance in human renal carcinoma cells and in transgenic mice expressing the human MDR1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deubiquitination of FANCD2 is required for DNA crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Combination | Kyinno Bio [kyinno.com]
Addressing solubility issues with TAK-243 in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TAK-243.
Frequently Asked Questions (FAQs)
Q1: What is TAK-243 and what is its mechanism of action?
A1: TAK-243, also known as MLN7243, is a potent and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), which is the primary E1 enzyme in the ubiquitin conjugation cascade.[1][2][3] By inhibiting UAE, TAK-243 blocks the initial step of ubiquitination, leading to a depletion of ubiquitin conjugates in the cell.[1][2] This disruption of ubiquitin-dependent signaling pathways results in proteotoxic stress, induction of the unfolded protein response (UPR), and ultimately, apoptosis (cell death) in cancer cells.[4][5][6]
Q2: In what solvents is TAK-243 soluble?
A2: TAK-243 is highly soluble in Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, a formulation using a combination of DMSO, PEG300, Tween 80, and an aqueous solution is often used.[1] It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of TAK-243.[1]
Q3: What are the recommended concentrations for in vitro cellular assays?
A3: The effective concentration of TAK-243 in vitro can vary depending on the cell line and assay duration. However, typical concentrations used in research range from 0.01 µM to 1.00 µM.[1][7] For example, in HCT-116 and WSU-DLCL2 cells, concentrations of 0.01, 0.10, or 1.00 μM have been used.[1] Anti-proliferative effects have been observed with EC50 values ranging from 0.006 µM to 1.31 µM across various tumor cell lines.[8][9]
Q4: Can TAK-243 be used in in vivo studies?
A4: Yes, TAK-243 has demonstrated anti-tumor activity in various in vivo xenograft models.[4][5][8][9] It is typically administered via intraperitoneal or subcutaneous injection.[5][8]
Troubleshooting Guide: Addressing Solubility Issues
Problem: I am observing precipitation of TAK-243 in my experimental setup.
This guide provides a systematic approach to troubleshooting solubility issues with TAK-243.
Troubleshooting Workflow
Caption: Troubleshooting workflow for TAK-243 solubility issues.
Data Presentation
Table 1: Solubility of TAK-243
| Solvent/Vehicle | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (192.48 mM) | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility. | [1] |
| In vivo formulation | Varies | A common formulation consists of DMSO, PEG300, Tween 80, and ddH2O. | [1] |
Experimental Protocols
Protocol 1: Preparation of TAK-243 Stock Solution for In Vitro Assays
-
Reagent Preparation : Obtain high-purity TAK-243 and anhydrous DMSO.
-
Stock Solution Preparation :
-
To prepare a 10 mM stock solution, dissolve 5.20 mg of TAK-243 in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation :
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤0.5%).
-
Protocol 2: Preparation of TAK-243 Formulation for In Vivo Administration
This protocol is an example, and the specific percentages of each component may need to be optimized for your experimental model.
-
Reagent Preparation : Obtain TAK-243, DMSO, PEG300, Tween 80, and sterile ddH2O or saline.
-
Formulation Preparation (example for a 1 mg/mL working solution) :
-
Prepare a high-concentration stock of TAK-243 in DMSO (e.g., 100 mg/mL).[1]
-
To prepare 1 mL of the final formulation, add 10 µL of the 100 mg/mL TAK-243 stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 540 µL of sterile ddH2O or saline to reach a final volume of 1 mL.
-
This formulation should be prepared fresh immediately before administration to the animals.[1]
-
Mandatory Visualization
Signaling Pathway of TAK-243 Action
Caption: Mechanism of action of TAK-243.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
Identifying potential off-target activities of TAK-243
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing TAK-243 in experimental settings.
Understanding TAK-243: Mechanism of Action
TAK-243 is a potent, first-in-class, mechanism-based small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1] UAE is the primary E1 enzyme that initiates the ubiquitination cascade, a critical process for protein homeostasis and regulation of numerous cellular signaling pathways.[2][3] By forming a TAK-243-ubiquitin adduct, the inhibitor prevents the transfer of ubiquitin to E2 conjugating enzymes, leading to a depletion of cellular ubiquitin conjugates.[4] This disruption of ubiquitination results in proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4]
Signaling Pathway of TAK-243's On-Target Activity
Caption: Mechanism of TAK-243 action on the ubiquitin-proteasome system.
Identifying Potential Off-Target Activities
While TAK-243 is a selective inhibitor of UBA1, it's crucial to consider and assess its potential off-target activities to ensure accurate interpretation of experimental results.
Known Off-Target Profile
TAK-243 exhibits some inhibitory activity against other E1 ubiquitin-like activating enzymes, although with significantly lower potency compared to its primary target, UBA1.[5][6][7] Additionally, TAK-243 has been identified as a substrate for ATP-binding cassette (ABC) transporters, which can influence its intracellular concentration and efficacy.[3][8][9]
Table 1: In Vitro Selectivity of TAK-243 Against E1 Activating Enzymes
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. UBA1 |
| UBA1 (UAE) | 1 ± 0.2 | - |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 | 7 |
| NAE (NEDD8-activating enzyme) | 28 ± 11 | 28 |
| SAE (SUMO-activating enzyme) | 850 ± 180 | 850 |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | 5,300 |
| ATG7 (Autophagy-activating enzyme) | >10,000 | >10,000 |
Data compiled from publicly available sources.[5][6][7]
Table 2: Interaction of TAK-243 with ABC Transporters
| Transporter | Interaction | Effect on TAK-243 |
| ABCB1 (MDR1) | Substrate | Efflux from cells, potentially leading to reduced intracellular concentration and decreased cytotoxicity.[3][8][9] |
| ABCG2 (BCRP) | Substrate | Efflux from cells, potentially leading to reduced intracellular concentration and decreased cytotoxicity.[10] |
Experimental Protocols for Off-Target Identification
To experimentally validate and identify potential off-target effects of TAK-243 in your specific model system, the following methodologies are recommended.
Experimental Workflow for Off-Target Identification
Caption: A general workflow for identifying and validating off-target activities.
This protocol provides a general framework for screening TAK-243 against a panel of kinases to assess its selectivity.
Materials:
-
TAK-243 stock solution (in DMSO)
-
Kinase panel (e.g., commercial services or in-house panel)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
96- or 384-well plates
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a dilution series of TAK-243 in DMSO. A common starting concentration for screening is 1 µM.
-
Reaction Setup:
-
Add kinase reaction buffer to each well of the plate.
-
Add the specific kinase to each well.
-
Add the TAK-243 dilution or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiate Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for the recommended time (typically 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of TAK-243 compared to the vehicle control. Determine IC50 values for any kinases that show significant inhibition.
CETSA is a powerful method to assess target engagement and can be used to identify off-target binding in a cellular context.
Materials:
-
Cells of interest
-
TAK-243 stock solution (in DMSO)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with TAK-243 at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[5]
-
-
Cell Lysis:
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting with an antibody against the protein of interest.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve in the presence of TAK-243 indicates target engagement.
-
Troubleshooting Guides
This section addresses common issues that may arise during experiments with TAK-243.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting experimental issues.
Issue 1: Lower than Expected Potency in Cell-Based Assays
Possible Causes:
-
Drug Efflux: The cell line may have high expression of ABC transporters like ABCB1 or ABCG2, which actively pump TAK-243 out of the cells.[3][8][9][10]
-
Compound Instability: TAK-243 may be unstable in the cell culture medium over long incubation periods.
-
Incorrect Concentration: Errors in stock solution preparation or dilution.
-
Cellular Resistance: The cells may have acquired resistance to TAK-243, for example, through mutations in the UBA1 gene.[4][11]
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Use Western blot or qPCR to check the expression levels of ABCB1 and ABCG2 in your cell line.
-
Co-treatment with Transporter Inhibitors: Perform cytotoxicity assays with TAK-243 in the presence of known ABCB1 (e.g., verapamil) or ABCG2 (e.g., Ko143) inhibitors. A significant increase in TAK-243 potency would indicate a role for these transporters.
-
Verify Compound Integrity: Prepare fresh stock solutions of TAK-243 and verify its concentration. Use the compound immediately after dilution in media.
-
Sequence UBA1: If acquired resistance is suspected, sequence the adenylation domain of UBA1 to check for mutations.[4][11]
Issue 2: High Background or Non-Specific Bands in Western Blots for Ubiquitination
Possible Causes:
-
Antibody Specificity: The ubiquitin antibody may be cross-reacting with other proteins.
-
Insufficient Blocking: Incomplete blocking of the membrane can lead to high background.
-
Over-exposure: The chemiluminescent signal may be too strong, leading to saturated bands and high background.
-
Sample Overload: Too much protein loaded onto the gel can cause smearing and non-specific bands.
Troubleshooting Steps:
-
Optimize Antibody Concentration: Perform a titration of the primary ubiquitin antibody to find the optimal concentration that gives a clear signal with low background.
-
Improve Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Reduce Exposure Time: Use a shorter exposure time when imaging the blot.
-
Load Less Protein: Reduce the amount of protein loaded per lane.
-
Use High-Quality Reagents: Ensure all buffers and reagents are fresh and properly prepared.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for TAK-243? A1: TAK-243 is typically dissolved in DMSO to prepare a stock solution.[12][13] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles. For in vivo experiments, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[13]
Q2: At what concentration should I use TAK-243 in my cell culture experiments? A2: The effective concentration of TAK-243 can vary significantly depending on the cell line.[14] It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. Typical concentrations used in the literature range from low nanomolar to micromolar.[7][13]
Q3: Can TAK-243 be used in combination with other drugs? A3: Yes, studies have shown that TAK-243 can have synergistic effects when combined with other anticancer agents, such as proteasome inhibitors and chemotherapy drugs.[15] However, the nature of the interaction (synergistic, additive, or antagonistic) should be experimentally determined for your specific combination and cell line.
Q4: How can I confirm that TAK-243 is inhibiting UBA1 in my cells? A4: The most direct way to confirm UBA1 inhibition is to perform a Western blot to assess the levels of ubiquitinated proteins. Inhibition of UBA1 by TAK-243 will lead to a dose- and time-dependent decrease in the levels of poly- and mono-ubiquitinated proteins.[4] You can also use CETSA to demonstrate direct binding of TAK-243 to UBA1 in intact cells.[11]
Q5: What are the known mechanisms of resistance to TAK-243? A5: The primary mechanisms of resistance to TAK-243 are:
-
Mutations in the UBA1 gene: Missense mutations in the adenylation domain of UBA1 can interfere with TAK-243 binding.[4][11]
-
Overexpression of ABC transporters: Increased expression of ABCB1 (MDR1) and ABCG2 (BCRP) can lead to increased efflux of TAK-243 from the cell, reducing its intracellular concentration and efficacy.[3][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. benchchem.com [benchchem.com]
- 5. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. annualreviews.org [annualreviews.org]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. biocompare.com [biocompare.com]
- 15. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of SLFN11 in TAK-243 Treatment Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of Schlafen family member 11 (SLFN11) in sensitivity to TAK-243 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of SLFN11 in the context of cancer therapy?
A1: SLFN11 is a putative DNA/RNA helicase that has been identified as a key determinant of cancer cell sensitivity to a broad range of DNA-damaging agents.[1][2][3][4][5][6] High expression of SLFN11 is strongly correlated with increased sensitivity to therapies such as platinum compounds, topoisomerase inhibitors, and PARP inhibitors.[1][3][6] Mechanistically, SLFN11 is thought to induce irreversible replication stress and block DNA replication in response to DNA damage, leading to cell death.[1][3][6][7]
Q2: What is TAK-243 and what is its mechanism of action?
A2: TAK-243 (also known as MLN7243) is a first-in-class small molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1).[8][9][10][11] UAE is the primary E1 enzyme in the ubiquitin conjugation cascade.[10][11] By inhibiting UAE, TAK-243 prevents the ubiquitination of proteins, leading to an accumulation of unfolded or misfolded proteins. This induces proteotoxic stress, activates the unfolded protein response (UPR), and ultimately leads to apoptotic cancer cell death.[8][9][10][12]
Q3: How does SLFN11 expression affect sensitivity to TAK-243?
Q4: What is the proposed mechanism for the increased sensitivity of SLFN11-deficient cells to TAK-243?
Q5: Is SLFN11 a reliable biomarker for predicting response to TAK-243 in a clinical setting?
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure the correct cell line is being used. |
| SLFN11 Expression Variability | Confirm SLFN11 expression status (high/low/knockout) via Western blot or qPCR at the start of each experiment and after several passages, as expression can sometimes drift. For SLFN11-negative models, ensure there is no re-expression. |
| Drug Potency | Aliquot and store TAK-243 at the recommended temperature and protect from light. Use freshly prepared dilutions for each experiment. |
| Assay Confluency | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay period. Over-confluency can lead to artifacts. |
| Assay Duration | Ensure the assay duration (e.g., 72 hours) is sufficient to observe the cytotoxic effects of TAK-243, as its mechanism is different from rapid-acting DNA-damaging agents.[8] |
Issue 2: Difficulty Detecting Changes in Protein Ubiquitination via Western Blot
| Potential Cause | Troubleshooting Step |
| Antibody Quality | Use a validated antibody specific for poly- and mono-ubiquitin. Run positive and negative controls (e.g., proteasome inhibitor-treated cells as a positive control for ubiquitinated protein accumulation). |
| Lysis Buffer Composition | Include deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619) in the lysis buffer to prevent the removal of ubiquitin chains during sample preparation. |
| Loading Amount | Load a sufficient amount of total protein (e.g., 20-40 µg) to detect changes in the global ubiquitin smear. |
| Transfer Conditions | Optimize transfer conditions for high molecular weight ubiquitinated proteins. Consider using a wet transfer system overnight at a low voltage. |
| Treatment Time and Dose | Perform a time-course and dose-response experiment with TAK-243 to identify the optimal conditions for observing a decrease in ubiquitin conjugates.[8] A decrease can often be observed within 2-4 hours of treatment.[8] |
Issue 3: Contradictory Results Between SLFN11 Status and TAK-243 Sensitivity
| Potential Cause | Troubleshooting Step |
| Off-Target Effects of Knockdown/Knockout | If using CRISPR or shRNA to modulate SLFN11, sequence the edited region to confirm the specific modification and rule out off-target edits. Use at least two different guide RNAs or shRNAs to validate the phenotype.[19] |
| MDR1 Expression | TAK-243 is a substrate for the drug efflux pump MDR1 (P-glycoprotein).[8][20] High levels of MDR1 expression can confer resistance to TAK-243, potentially masking the sensitizing effect of SLFN11 loss.[8] Assess MDR1 expression levels in your cell lines. |
| Compensatory Mechanisms | Cells may develop compensatory mechanisms to cope with proteotoxic stress. Investigate other components of the UPR and protein quality control pathways. |
| Incorrect Assessment of SLFN11 Status | Use both Western blot (for protein) and qPCR (for mRNA) to confirm SLFN11 status. Immunohistochemistry (IHC) is recommended for tumor tissue analysis, as RNA-seq data can be confounded by infiltrating immune cells that express high levels of SLFN11.[21] |
Quantitative Data Summary
Table 1: In Vitro Sensitivity of Cancer Cell Lines to TAK-243
| Cell Line | Cancer Type | SLFN11 Status | TAK-243 IC50 / EC50 | Reference |
| CCRF-CEM | Leukemia | Wild-Type | Less Sensitive | [12][15] |
| CCRF-CEM | Leukemia | Knockout | More Sensitive | [12][15] |
| DU145 | Prostate Cancer | Wild-Type | Less Sensitive | [12][15] |
| DU145 | Prostate Cancer | Knockout | More Sensitive | [12][15] |
| OCI-AML2 | Acute Myeloid Leukemia | Not Specified | 15-40 nM | [22] |
| TEX | Acute Myeloid Leukemia | Not Specified | 15-40 nM | [22] |
| NCI-H1184 | Small Cell Lung Cancer | Not Specified | 10.2 nM (Most Sensitive) | [23] |
| NCI-H196 | Small Cell Lung Cancer | Not Specified | 367.3 nM (Most Resistant) | [23] |
| Various | Adrenocortical Carcinoma | Not Required for Activity | Potent Activity | [8][20] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of TAK-243 in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to calculate the IC50 value.
Western Blot for SLFN11 and UPR Markers
-
Cell Lysis: After the desired treatment with TAK-243, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, and DUB inhibitors (e.g., NEM).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SLFN11, p-eIF2α, ATF4, CHOP, or GAPDH/β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
DNA Replication Assay (EdU Incorporation)
-
Cell Treatment: Culture cells on coverslips or in plates and treat with TAK-243 at the desired concentrations for the specified duration (e.g., 4 hours).[24]
-
EdU Labeling: Add 10 µM EdU (5-ethynyl-2´-deoxyuridine) to the culture medium and incubate for the final 30 minutes of the treatment period.[24]
-
Cell Fixation: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
Click-iT® Reaction: Wash again and perform the Click-iT® reaction by incubating the cells with a reaction cocktail containing a fluorescently labeled azide (B81097) (e.g., Alexa Fluor™ 647) according to the manufacturer's protocol.[8]
-
DNA Staining: Stain the cellular DNA with DAPI or Hoechst.
-
Imaging/Flow Cytometry: Acquire images using a fluorescence microscope or quantify the percentage of EdU-positive cells using a flow cytometer.[8][24]
Visualizations
Caption: Mechanism of TAK-243 sensitivity in SLFN11-deficient cells.
Caption: Workflow for assessing SLFN11 role in TAK-243 sensitivity.
References
- 1. Frontiers | SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Schlafen 11 (SLFN11), a restriction factor for replicative stress induced by DNA-targeting anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLFN11 is a general target for enhancing the sensitivity of cancer to chemotherapy (DNA-damaging agents) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A wake-up call for cancer DNA damage: the role of Schlafen 11 (SLFN11) across multiple cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New way to address chemoresistance linked to the protein SLFN11 | Center for Cancer Research [ccr.cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. SLFN11 inactivation induces proteotoxic stress and sensitizes cancer cells to ubiquitin activating enzyme inhibitor TAK-243 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLFN11 Inactivation Induces Proteotoxic Stress and Sensitizes Cancer Cells to Ubiquitin Activating Enzyme Inhibitor TAK-243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] SLFN11 Inactivation Induces Proteotoxic Stress and Sensitizes Cancer Cells to Ubiquitin Activating Enzyme Inhibitor TAK-243 | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Facebook [cancer.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. SLFN11 inhibits checkpoint maintenance and homologous recombination repair | EMBO Reports [link.springer.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Immunohistochemical analysis of SLFN11 expression uncovers potential non-responders to DNA-damaging agents overlooked by tissue RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: TAK-243 Combination Strategies
Welcome to the technical support center for TAK-243 (subasumstat). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments focused on using TAK-243 in combination therapies to prevent or overcome drug resistance.
Frequently Asked Questions (FAQs)
General Information
Q1: What is TAK-243 and what is its primary mechanism of action?
A1: TAK-243 (also known as subasumstat (B611129) or MLN7243) is a first-in-class, potent, and specific small-molecule inhibitor of the Ubiquitin Activating Enzyme (UAE), also known as UBA1.[1][2][3] UBA1 is the principal E1 enzyme that initiates the ubiquitination cascade, a critical process for regulating protein degradation, cell signaling, cell cycle progression, and DNA damage repair.[2][4][5] By forming a TAK-243-ubiquitin adduct, the drug blocks the transfer of ubiquitin to E2 enzymes, leading to a global decrease in mono- and poly-ubiquitinated proteins.[1][6] This disruption causes proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately leads to apoptosis (programmed cell death) in cancer cells.[3][4][7]
Q2: Why is combination therapy with TAK-243 a promising strategy?
A2: While TAK-243 is potent as a monotherapy, combination strategies are being explored to enhance its efficacy and overcome potential resistance. TAK-243's inhibition of UBA1 impairs DNA damage repair (DDR) pathways, creating a synthetic lethal vulnerability.[2][5][6] This means that while a normal cell can tolerate the loss of one DNA repair pathway, a cancer cell treated with TAK-243 becomes highly dependent on remaining DDR pathways. Targeting these remaining pathways with a second drug can lead to synergistic cell killing.[6][8] Combinations can also target other cellular stresses, such as apoptosis regulation, to achieve a greater therapeutic effect.[9]
Resistance Mechanisms
Q3: What are the known mechanisms of resistance to TAK-243?
A3: Several potential mechanisms of resistance have been identified:
-
Drug Efflux: Overexpression of the multidrug resistance protein 1 (MDR1 or ABCB1) can actively pump TAK-243 out of the cell, reducing its intracellular concentration and cytotoxic effect.[9][10][11] Studies have shown that cell lines overexpressing ABCB1 have significantly higher IC50 values for TAK-243, and this resistance can be reversed by inhibiting ABCB1.[10][11]
-
Target Alteration: In preclinical models, acquired resistance has been associated with reduced binding of TAK-243 to its target, UBA1, potentially due to mutations in the enzyme.[12]
-
Gene Expression Signatures: In small-cell lung cancer (SCLC) models, resistance to TAK-243 has been associated with gene sets related to cellular respiration, translation, and neurodevelopment.[6]
Combination Strategies: DNA Damage Response (DDR) Inhibitors
Q4: What is the rationale for combining TAK-243 with PARP inhibitors (PARPi)?
A4: The combination of TAK-243 and PARP inhibitors (like olaparib) is a key example of synthetic lethality.
-
TAK-243 Action: TAK-243 impairs multiple DNA repair pathways, including homologous recombination (HR), by preventing the essential mono-ubiquitination of key proteins like FANCD2 and PCNA.[5][8] This disruption effectively creates a state of "HR-deficiency."
-
PARPi Action: PARP inhibitors are most effective in cells that already have a deficient HR pathway. They trap PARP on DNA, leading to the accumulation of double-strand breaks during replication.[8]
-
Synergy: In cells treated with TAK-243, the HR pathway is already compromised. The subsequent addition of a PARPi leads to an overwhelming accumulation of unrepaired DNA damage and a significant increase in apoptosis, far greater than either drug alone.[6][8][13] This synergy has been observed even in cell lines resistant to PARPi alone.[6][8]
Q5: What is the rationale for combining TAK-243 with ATR inhibitors?
A5: TAK-243 induces replication stress, a state where DNA replication forks stall or collapse. Cells activate the ATR-CHK1 pathway to stabilize these forks and attempt repair. By combining TAK-243 with an ATR inhibitor, this crucial rescue pathway is blocked, leading to catastrophic levels of DNA damage and cell death. This represents another powerful synthetic lethal strategy.[14][15]
Q6: Can TAK-243 be combined with traditional DNA-damaging agents?
A6: Yes. Because TAK-243 disrupts the cell's ability to repair DNA damage, it can sensitize cancer cells to traditional genotoxic agents.[5]
-
Chemotherapy: Synergy has been demonstrated with platinum-based agents (cisplatin, carboplatin) and topoisomerase inhibitors (etoposide).[5][6][9]
-
Radiation: Pre-treatment with TAK-243 potentiates the cell-killing effects of ionizing radiation (IR) by blocking the recruitment of repair proteins like 53BP1 to sites of double-strand breaks.[16]
Other Combination Strategies
Q7: Are there other drug classes that show synergy with TAK-243?
A7: Yes, researchers have identified other effective combinations:
-
BCL2 Inhibitors: TAK-243 shows high synergy with BCL2 family inhibitors like venetoclax (B612062) and navitoclax.[9][17] TAK-243 induces proteotoxic stress, which primes cells for apoptosis, while BCL2 inhibitors lower the threshold for triggering it.
-
Proteasome Inhibitors: While both target the ubiquitin-proteasome system, combining TAK-243 with proteasome inhibitors like bortezomib (B1684674) has shown synergistic effects in multiple myeloma models.[7]
-
Immunotherapy: An analog of TAK-243, subasumstat (TAK-981), which inhibits SUMOylation, has been shown to induce a Type-I interferon response, activating innate and adaptive immunity. This provides a rationale for combinations with checkpoint inhibitors (e.g., pembrolizumab) and monoclonal antibodies (e.g., rituximab).[18][19][20]
Troubleshooting Guides
Problem 1: I am not observing the expected synergy between TAK-243 and a PARP/ATR inhibitor.
| Possible Cause | Recommended Troubleshooting Step |
| Sub-optimal Dosing/Scheduling | The sequence and timing of drug administration are critical. Pre-treating cells with TAK-243 (e.g., 1-4 hours) before adding the DDR inhibitor is often required to establish UBA1 inhibition and impair DNA repair pathways.[16] Perform a matrix experiment with varying concentrations of both drugs and different pre-incubation times. |
| Cell Line-Specific Resistance | The cell line may have intrinsic resistance mechanisms. Check for high expression of the MDR1 (ABCB1) drug efflux pump.[10] If MDR1 is high, consider using an MDR1 inhibitor (e.g., verapamil, tariquidar) as a control to confirm its role. |
| Incorrect Assay Window | Synergy may be most apparent at specific time points. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal window for observing the combined effect on cell viability or apoptosis. |
| Off-Target Effects | Confirm that TAK-243 is engaging its target. Perform a Western blot to verify a dose-dependent decrease in poly-ubiquitinated proteins and an increase in free ubiquitin.[4] This confirms UBA1 inhibition. |
Problem 2: My cells are developing resistance to the TAK-243 combination therapy over time.
| Possible Cause | Recommended Troubleshooting Step |
| Acquired Upregulation of Efflux Pumps | Culture the resistant cells and compare the expression of ABCB1/MDR1 to the parental, sensitive cells via qPCR or Western blot.[10][11] Test if an MDR1 inhibitor can re-sensitize the cells to the combination. |
| Emergence of Bypass Pathways | The cells may have adapted by upregulating alternative survival or repair pathways. Consider performing RNA-seq or proteomic analysis on the resistant vs. parental cells to identify these changes. This may reveal a new target for a tertiary drug combination. |
| Target Mutation | Although less common in vitro, resistance can arise from mutations in UBA1 that prevent TAK-243 binding.[12] While sequencing the target is complex, this remains a possibility. |
Quantitative Data Summary
Table 1: In Vitro Synergy of TAK-243 with DNA Damage Response Inhibitors (Data compiled from multiple sources for illustrative purposes)
| Cell Line | Combination Drug | Synergy Score (Bliss) | Key Finding | Reference |
| NCI-H69 (SCLC) | Cisplatin/Etoposide | >10 (Synergy) | TAK-243 synergizes with standard-of-care chemotherapy. | [6] |
| SBC-5 (SCLC) | Olaparib (PARPi) | >10 (Synergy) | Strong synergy observed in SCLC cell lines with PARPi. | [6] |
| OVCAR8 (Ovarian) | Olaparib (PARPi) | N/A (CI < 1) | Combination significantly increased markers of apoptosis (cleaved PARP) and DNA damage (γH2AX). | [8] |
| HCC1806 (Breast) | Olaparib (PARPi) | N/A (CI < 1) | UBA1 inhibition via TAK-243 sensitizes breast cancer cells to PARP inhibition. | [8] |
Table 2: IC50 Values Demonstrating ABCB1-Mediated Resistance to TAK-243
| Cell Line Pair | Description | TAK-243 IC50 (nM) | Resistance Fold | Reference |
| KB-3-1 | Parental | ~5.3 | - | [10][11] |
| KB-C2 | ABCB1-Overexpressing | ~198.5 | 37.5 | [10][11] |
| SW620 | Parental | ~10.1 | - | [10][11] |
| SW620/Ad300 | ABCB1-Overexpressing | ~287.4 | 28.5 | [10][11] |
Experimental Protocols
1. Protocol: Assessment of Synergy using Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine if the combination of TAK-243 and a second agent (e.g., Olaparib) has a synergistic, additive, or antagonistic effect on cell viability.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for TAK-243 and the combination drug (e.g., Olaparib) in cell culture medium. Include vehicle controls.
-
Treatment: Treat cells with a dose matrix of TAK-243 and the second drug. For example, use 8 concentrations of TAK-243 vs. 8 concentrations of Olaparib, including single-agent and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Viability Measurement: Use the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle-treated controls. Calculate synergy scores using a preferred model, such as the Bliss Independence model or the Chou-Talalay method (which calculates a Combination Index, CI). A CI < 1 indicates synergy.[6]
-
2. Protocol: Western Blot for Pharmacodynamic Markers
-
Objective: To confirm the mechanism of action of TAK-243 and its effect on DNA damage markers when used in combination.
-
Methodology:
-
Treatment: Treat cells in 6-well plates with TAK-243, the second drug, the combination, and vehicle control for a specified time (e.g., 4-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Target Engagement: Anti-Multi Ubiquitin, Anti-UBA1.
-
DNA Damage: Anti-γH2AX (phospho-S139), Anti-cleaved PARP.
-
Loading Control: Anti-β-Actin, Anti-GAPDH.
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[4][8]
-
Visualizations
Caption: Mechanism of TAK-243 action, inhibiting the initial UBA1 step.
Caption: Logic of combining TAK-243 with a PARP inhibitor for synergy.
Caption: Signaling pathways affected by TAK-243 and PARP inhibitor co-treatment.
Caption: A typical workflow for testing drug combination synergy in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic targeting and resistance to PARP inhibition in DNA damage repair-deficient pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I/II Study of Subasumstat (TAK-981) in Combination With Rituximab in Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of TAK-243 and Bortezomib in Myeloma: Efficacy and Mechanism of Action
An in-depth analysis of two distinct inhibitors of the ubiquitin-proteasome system for myeloma therapy, providing researchers, scientists, and drug development professionals with a comprehensive guide to their preclinical performance and underlying biological mechanisms.
Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge. A cornerstone of its treatment has been the targeting of the ubiquitin-proteasome system (UPS), which is critical for protein homeostasis and is heavily relied upon by cancer cells to manage the large load of misfolded proteins. Bortezomib (B1684674), a first-in-class proteasome inhibitor, has revolutionized the treatment landscape for myeloma. However, the emergence of resistance necessitates the exploration of novel therapeutic strategies. TAK-243 (MLN7243) represents a new frontier in UPS inhibition, targeting the E1 ubiquitin-activating enzyme (UAE), the apical enzyme in the ubiquitination cascade. This guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of TAK-243 versus bortezomib in myeloma, supported by experimental data.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of TAK-243 and bortezomib in various multiple myeloma cell lines, including those resistant to conventional therapies. The data highlights the potent cytotoxic effects of both agents and underscores the potential of TAK-243 in bortezomib-resistant settings.
| Table 1: In Vitro Cytotoxicity (IC50) of TAK-243 in Multiple Myeloma Cell Lines | | :--- | :--- | | Cell Line | TAK-243 IC50 (nM) | | MM1.S | 50 - 200 | | U266 | 50 - 200 | | RPMI 8226 | 1750 | | ANBL-6 (Bortezomib-Resistant) | Sensitive (IC50 not specified) | | Primary cells from relapsed/refractory myeloma patients | 50 - 200 | Data sourced from Zhuang et al., Blood, 2019.[1][2]
| Table 2: In Vitro Cytotoxicity (IC50) of Bortezomib in Multiple Myeloma Cell Lines | | :--- | :--- | | Cell Line | Bortezomib IC50 (nM) | | RPMI-8226 | 7.3 ± 2.4 | | U-266 | 7.1 | | MM1.S | 22 - 32 | | MM1S WT | 15.2 | | MM1S/R BTZ (Bortezomib-Resistant) | 44.5 | Data compiled from multiple sources, including Zhuang et al., Blood, 2019, and others.[1][2][3][4]
Comparative Mechanism of Action
TAK-243 and bortezomib both disrupt the UPS but at distinct points, leading to overlapping yet different downstream consequences.
TAK-243: Upstream Inhibition of Ubiquitin Activation
TAK-243 is a first-in-class inhibitor of the E1 ubiquitin-activating enzyme (UAE).[1][2] By forming a covalent adduct with ubiquitin, it prevents the initial step of protein ubiquitination.[5] This leads to a global shutdown of ubiquitin-dependent processes, causing a massive accumulation of unfolded and misfolded proteins, which in turn triggers profound endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[1][2][6][7]
Bortezomib: Downstream Inhibition of Proteasomal Degradation
Bortezomib is a reversible inhibitor of the 26S proteasome, specifically targeting the chymotrypsin-like activity of the β5 subunit.[3][4] This downstream blockade prevents the degradation of ubiquitinated proteins, leading to their accumulation and subsequent induction of ER stress and the UPR.[8]
Caption: Mechanisms of TAK-243 and Bortezomib.
Induction of the Unfolded Protein Response (UPR) and Apoptosis
Both TAK-243 and bortezomib robustly induce the UPR, a key driver of their anti-myeloma activity. Western blot analyses from preclinical studies show that TAK-243 treatment leads to the activation of all three arms of the UPR, indicated by increased levels of key signaling proteins.[1][2] Similarly, bortezomib is known to trigger the UPR, leading to apoptosis.[8]
A key finding is that TAK-243 can overcome bortezomib resistance.[1][2] This is likely due to its upstream mechanism of action, which is not affected by the resistance mechanisms that can develop against proteasome inhibitors.
References
- 1. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Preclinical Showdown: A Comparative Guide to UAE Inhibitors TAK-243 and PYR-41
In the landscape of oncology drug discovery, the ubiquitin-proteasome system (UPS) has emerged as a pivotal target. At the apex of this intricate cellular machinery is the Ubiquitin-Activating Enzyme (UAE or UBA1), which initiates the ubiquitination cascade. Inhibition of UAE presents a promising therapeutic strategy by disrupting the degradation of tumor suppressor proteins and inducing proteotoxic stress in cancer cells. This guide provides a comparative analysis of two key preclinical UAE inhibitors: TAK-243 (also known as MLN7243) and PYR-41, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: A Tale of Two Inhibitors
TAK-243 is a first-in-class, potent, and specific mechanism-based inhibitor of UAE.[1] It forms a covalent adduct with ubiquitin at the adenylation site of the E1 enzyme, effectively trapping the ubiquitin-E1 complex and preventing the transfer of ubiquitin to E2 conjugating enzymes.[1][2] This leads to a global decrease in protein ubiquitination, resulting in the accumulation of short-lived proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[3]
PYR-41 , on the other hand, is a cell-permeable, irreversible inhibitor of UAE with a less defined mechanism of action.[4] While it does inhibit UAE, studies suggest it may have a broader range of targets and a novel mechanism involving protein cross-linking.[5][6] This includes the inhibition of several deubiquitinases (DUBs) and the cross-linking of specific protein kinases.[5][6] This potential for off-target activity is a key differentiator from the more targeted mechanism of TAK-243.
In Vitro Performance: A Head-to-Head Look at Potency
Table 1: In Vitro Activity of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | [7] |
| NCI-H196 | Small-Cell Lung Cancer | 367 | [7] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not specified | [8] |
| HCT-116 | Colon Cancer | Not specified | [8] |
| PHTX-132Lu | Non-Small Cell Lung Cancer | Not specified | [8] |
| MM1.S | Multiple Myeloma | Not specified | [8] |
| Adrenocortical Carcinoma Cell Lines | Adrenocortical Carcinoma | Potent Activity | [9] |
Note: The IC50 for PYR-41 in inhibiting UAE is reported to be < 10 µM, but specific data across a panel of cancer cell lines is limited in the available literature.[4][5]
In Vivo Efficacy: Preclinical Models Tell a Story
TAK-243 has shown significant anti-tumor activity in various preclinical xenograft models of both hematologic and solid tumors.[8][10] In contrast, the available in vivo data for PYR-41 in the context of cancer is limited. One study mentions that PYR-41-related compounds have demonstrated anti-tumor activity in animal studies, but specific data from these studies were not detailed in the search results.[5] There is, however, in vivo data for PYR-41 in a mouse model of sepsis, where it demonstrated anti-inflammatory effects.[4][11]
Table 2: Summary of In Vivo Preclinical Studies
| Inhibitor | Model System | Key Findings | Reference |
| TAK-243 | WSU-DLCL2 (Diffuse Large B-cell Lymphoma Xenograft) | Antitumor activity observed. | [8] |
| HCT-116 (Colon Cancer Xenograft) | Antitumor activity observed. | [8] | |
| PHTX-132Lu (NSCLC Primary Human Xenograft) | Antitumor activity observed. | [8] | |
| MM1.S (Multiple Myeloma Xenograft) | Antitumor activity observed. | [8] | |
| Adrenocortical Carcinoma Xenograft | Significantly inhibited tumor growth. | [9] | |
| PYR-41 | Mouse model of sepsis | Reduced proinflammatory cytokines and organ injury markers; improved survival. | [4][11] |
| Leukemia mouse model (PYZD-4409, a PYR-41 analog) | Reduced tumor growth without adverse toxicity. | [11] |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. PYR-41, Ubiquitin-activating enzyme (E1) inhibitor (CAS 418805-02-4) | Abcam [abcam.com]
- 2. traf2.com [traf2.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PYR-41, A Ubiquitin-Activating Enzyme E1 Inhibitor, Attenuates Lung Injury in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PYR-41 | CAS:418805-02-4 | inhibitor of Ubiquitin-Activating Enzyme (E1) | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PYR-41, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
Validating TAK-243 Target Engagement in Intact Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of TAK-243, a first-in-class inhibitor of the Ubiquitin Activating Enzyme (UAE/UBA1), in intact cells. We present supporting experimental data, detailed protocols for key assays, and comparisons with alternative compounds to demonstrate the specificity and cellular consequences of TAK-243 activity.
Introduction to TAK-243
TAK-243 (also known as MLN7243) is a potent and specific small-molecule inhibitor of the primary mammalian E1 ubiquitin-activating enzyme, UAE (UBA1).[1][2] By forming a stable adduct with ubiquitin, TAK-243 effectively traps the enzyme and prevents the transfer of ubiquitin to E2 conjugating enzymes.[3][4] This action blocks the entire ubiquitin-proteasome system (UPS) cascade, leading to a depletion of ubiquitinated proteins, accumulation of unfolded proteins, and ultimately, induction of proteotoxic stress and apoptosis in cancer cells.[1][5][6] Validating that TAK-243 engages its intended target in a cellular context is a critical step in preclinical and clinical development.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitin activation cascade targeted by TAK-243 and a typical experimental workflow for validating its target engagement.
References
Probing UBA1 Function: A Comparative Guide to the Chemical Probe TAK-243 and Alternatives
For researchers, scientists, and drug development professionals investigating the role of Ubiquitin-activating enzyme (UBA1), the selection of a precise and potent tool is paramount. This guide provides a comprehensive comparison of the chemical probe TAK-243 with other pharmacological and genetic methods for studying UBA1 function, supported by experimental data and detailed protocols.
UBA1, as the principal E1 enzyme, stands at the apex of the ubiquitin-proteasome system (UPS), initiating the cascade of ubiquitin conjugation that governs a vast array of cellular processes. Dysregulation of UBA1 activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a critical target for therapeutic intervention and basic research. TAK-243 (also known as MLN7243) has emerged as a first-in-class, potent, and selective inhibitor of UBA1, serving as a valuable chemical probe to dissect its biological functions.
TAK-243: A Potent and Selective UBA1 Inhibitor
TAK-243 is a mechanism-based inhibitor that forms a covalent adduct with ubiquitin in a UBA1-dependent manner, effectively trapping the enzyme in an inactive state.[1] This leads to a global reduction in protein ubiquitination, inducing proteotoxic stress, cell cycle arrest, and apoptosis in cancer cells.[2]
Performance Data: TAK-243
| Parameter | Value | Assay | Reference |
| IC50 (UBA1) | 1 ± 0.2 nM | UBCH10 E2 thioester assay | [1] |
| Kd | >0.75 nM | E1–UBL-dependent pyrophosphate exchange (PPiX) activity | [1] |
| Recommended Cellular Concentration | 0.01 - 1.00 µM | [1] | |
| Cell Viability IC50 (AML cell lines) | 15-40 nM (48 hours) | Cell viability assay | [3] |
| Cell Viability EC50 (SCLC cell lines) | Median 15.8 nM (range 10.2 - 367.3 nM) | Cell viability assay | [4] |
Selectivity Profile of TAK-243
A key attribute of a chemical probe is its selectivity. TAK-243 exhibits significant selectivity for UBA1 over other E1-like enzymes.
| Enzyme | IC50 (nM) | Fold Selectivity vs. UBA1 | Reference |
| UBA1 | 1 ± 0.2 | - | [1] |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 | ~7-fold | [1] |
| NAE (NEDD8-activating enzyme) | 28 ± 11 | ~28-fold | [1] |
| SAE (SUMO-activating enzyme) | 850 ± 180 | ~850-fold | [1] |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | ~5300-fold | [1] |
| ATG7 (autophagy-activating enzyme) | >10,000 | >10,000-fold | [1] |
Comparison with Alternative Approaches
The study of UBA1 function is not limited to TAK-243. Other small molecule inhibitors and genetic techniques offer alternative, and sometimes complementary, approaches.
Other Small Molecule Inhibitors of UBA1
While TAK-243 is the most extensively characterized UBA1 inhibitor, other compounds have been identified, though they are generally less potent.
| Inhibitor | IC50 (UBA1) | Key Features | Reference |
| PYZD-4409 | 20 µM | Induces cell death in malignant cells. | [5] |
| Myricetin | Potent inhibitor | Natural flavonoid, also inhibits other kinases. | [6] |
| Epigallocatechin gallate (EGCG) | Potent inhibitor | Green tea polyphenol, directly targets UBA1. | [6] |
Genetic Approaches: siRNA and CRISPR/Cas9
Genetic tools provide an alternative to small molecule inhibitors for reducing UBA1 function. These methods directly target the UBA1 mRNA or gene, leading to decreased protein expression.
| Method | Principle | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing via RNA interference. | High specificity; transient effect allowing for study of acute loss of function. | Incomplete knockdown; potential off-target effects; delivery can be challenging. |
| CRISPR/Cas9 | Gene editing to create a permanent knockout of the UBA1 gene. | Complete and permanent loss of function. | Potential for off-target mutations; can be lethal in some cell types due to the essential nature of UBA1. |
Experimental Protocols
To facilitate the use of TAK-243 and its alternatives in the laboratory, detailed protocols for key experiments are provided below.
Western Blot for Global Ubiquitination
This protocol is used to assess the overall levels of ubiquitinated proteins in cells following treatment with a UBA1 inhibitor or after genetic knockdown.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Pan-ubiquitin antibody (e.g., clone P4D1)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Treat cells with TAK-243 or perform siRNA/CRISPR-mediated knockdown of UBA1.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary pan-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image.
-
Strip the membrane and re-probe with a loading control antibody.
Cell Viability Assay
This assay measures the effect of UBA1 inhibition on cell proliferation and survival.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
TAK-243 or other inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of TAK-243 or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
siRNA-mediated Knockdown of UBA1
This protocol describes a general procedure for transiently reducing UBA1 expression.
Materials:
-
siRNA targeting UBA1 and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Cells of interest
Procedure:
-
One day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute the UBA1 siRNA and control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, functional assays).
Visualizing the Pathways and Processes
To better understand the mechanisms discussed, the following diagrams illustrate the UBA1 signaling pathway, the action of TAK-243, and the experimental workflow for its evaluation.
Caption: The Ubiquitin-Proteasome System Cascade Initiated by UBA1.
References
- 1. The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Cross-validation of TAK-243's Efficacy in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ubiquitin-activating enzyme (UAE) inhibitor, TAK-243, across various cancer cell lines. We present supporting experimental data, detailed protocols for key assays, and a comparative analysis with other relevant therapeutic agents to objectively evaluate its performance.
Mechanism of Action of TAK-243
TAK-243 is a first-in-class, potent, and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1).[1][2][3] UAE is the apical enzyme in the ubiquitin-proteasome system (UPS), responsible for initiating the ubiquitination cascade that governs protein degradation and signaling.[4][5] TAK-243 forms a covalent adduct with ubiquitin, which then binds to and inhibits UAE.[1] This blockade of the E1 enzyme leads to a global decrease in protein ubiquitination, resulting in the accumulation of unfolded and misfolded proteins.[5] The subsequent cellular consequences include endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), cell cycle arrest, and ultimately, apoptosis.[5][6][7]
Comparative Efficacy of TAK-243 Across Cancer Cell Lines
TAK-243 has demonstrated potent cytotoxic activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values vary, indicating differential sensitivity among cancer types.
| Cancer Type | Cell Line | IC50 / EC50 (nM) | Reference |
| Acute Myeloid Leukemia (AML) | OCI-AML2 | 15-40 | [3] |
| TEX | 15-40 | [3] | |
| U937 | 15-40 | [3] | |
| NB4 | 15-40 | [3] | |
| Adrenocortical Carcinoma (ACC) | CU-ACC1 | ~30 | [8] |
| CU-ACC2 | ~10 | [8] | |
| NCI-H295R | ~86 | [8] | |
| Small-Cell Lung Cancer (SCLC) | 26 cell lines (median) | 15.8 | [7][9] |
| Multiple Myeloma | MM1.S | 25 | [5] |
| U266 | 250 | [5] | |
| RPMI 8226 | >1000 | [5] | |
| Glioblastoma (GBM) | 7 cell lines | 15.64 - 396.3 | |
| VEXAS Patient-Derived Cells | CD34+ | 21.6 |
Comparison with Alternative Inhibitors
Direct comparative studies of TAK-243 with other UAE inhibitors are emerging. Additionally, comparisons with drugs targeting other components of the ubiquitin-proteasome system, such as the proteasome inhibitor bortezomib, provide valuable context for its therapeutic potential.
TAK-243 vs. Pevonedistat (NEDD8-Activating Enzyme Inhibitor)
| Cell Type | IC50 TAK-243 (nM) | IC50 Pevonedistat (nM) | Reference |
| VEXAS Patient-Derived CD34+ Cells | 21.6 | 552.6 | |
| MDS Patient-Derived CD34+ Cells | 133.2 | 1048 | |
| Healthy Donor CD34+ Cells | 191.9 | 1107 |
TAK-243 vs. Bortezomib (Proteasome Inhibitor)
While direct side-by-side IC50 comparisons in the same study are limited, TAK-243 has shown efficacy in bortezomib-resistant multiple myeloma cell lines, suggesting a non-overlapping mechanism of resistance.[5] In some diffuse large B-cell lymphoma (DLBCL) cell lines, TAK-243 induced apoptosis with greater potency than bortezomib.
Other UAE Inhibitors
-
PYR-41: A cell-permeable inhibitor of UAE with a reported IC50 of less than 10 µM.[4][10][11] It has been shown to induce apoptosis and inhibit NF-κB activation.[11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of TAK-243's effects.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions (Promega).
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of TAK-243 in culture medium. Add the desired concentrations of TAK-243 to the wells and incubate for 48-72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Western Blotting for Ubiquitinated Proteins
-
Cell Lysis:
-
Treat cells with TAK-243 for the desired time points (e.g., 2, 4, 8 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors, and a deubiquitinase (DUB) inhibitor such as N-ethylmaleimide (NEM) to preserve ubiquitin chains.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (to detect polyubiquitin (B1169507) chains) or other specific proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a general guideline for flow cytometry-based apoptosis detection.[12][13][14][15][16]
-
Cell Treatment and Harvesting: Treat cells with TAK-243 for 24-48 hours. Collect both adherent and floating cells.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Conclusion
TAK-243 demonstrates robust anti-cancer activity across a wide spectrum of cancer cell lines, validating the ubiquitin-activating enzyme as a promising therapeutic target. Its efficacy in models resistant to other therapies, such as bortezomib, highlights its potential to overcome drug resistance. The provided data and protocols offer a foundation for researchers to further explore and cross-validate the effects of TAK-243 in their specific cancer models of interest. Future studies directly comparing TAK-243 with other UAE inhibitors and relevant targeted therapies will be crucial in defining its precise role in the oncology treatment landscape.
References
- 1. PYR-41, Ubiquitin-activating enzyme (E1) inhibitor (CAS 418805-02-4) | Abcam [abcam.com]
- 2. PYR-41, A Ubiquitin-Activating Enzyme E1 Inhibitor, Attenuates Lung Injury in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PYR 41 | Ubiquitin-activating Enzyme E1 | Tocris Bioscience [tocris.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. kumc.edu [kumc.edu]
TAK-243: A Comparative Analysis of its Selectivity for E1 Ubiquitin-Activating Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), against other E1 enzymes, including UBA6. The information presented is supported by experimental data to aid researchers and drug development professionals in their evaluation of this compound.
Introduction to TAK-243
TAK-243, also known as MLN7243, is a potent, mechanism-based small-molecule inhibitor of the primary mammalian ubiquitin-activating E1 enzyme, UBA1.[1] UBA1 is the principal E1 enzyme, responsible for activating over 99% of cellular ubiquitin, initiating the ubiquitination cascade that governs a multitude of cellular processes, including protein degradation, signal transduction, and DNA repair.[2][3] TAK-243's mechanism of action involves the formation of a TAK-243-ubiquitin adduct, which then inhibits UBA1, leading to a depletion of ubiquitin conjugates, induction of proteotoxic stress, and ultimately, apoptosis in cancer cells.[4][5][6]
Selectivity Profile of TAK-243 against E1 Enzymes
TAK-243 exhibits a high degree of selectivity for UBA1 over other E1 and ubiquitin-like activating enzymes. The following table summarizes the inhibitory activity of TAK-243 against a panel of E1 enzymes, as determined by biochemical assays.
| E1 Enzyme Target | Alias(es) | IC50 (nM) | Fold Selectivity vs. UBA1 |
| UBA1 | UAE | 1 ± 0.2 | 1 |
| UBA6 | Fat10-activating enzyme | 7 ± 3 | 7 |
| NAE | NEDD8-activating enzyme | 28 ± 11 | 28 |
| SAE | SUMO-activating enzyme | 850 ± 180 | 850 |
| UBA7 | ISG15-activating enzyme | 5,300 ± 2,100 | 5300 |
| ATG7 | Autophagy-activating enzyme | >10,000 | >10000 |
Data compiled from multiple sources.[7][8]
As the data indicates, TAK-243 is a potent inhibitor of UBA1 with an IC50 of 1 nM.[9] While it shows some activity against UBA6 (IC50 = 7 nM) and NAE (IC50 = 28 nM), it is significantly less potent against other E1 enzymes like SAE, UBA7, and ATG7, demonstrating a favorable selectivity profile.[7][8] Studies in intact acute myeloid leukemia (AML) cells using the cellular thermal shift assay (CETSA) have confirmed that TAK-243 preferentially binds to UBA1 at concentrations that induce cell death, with binding to UBA3 and UBA6 only observed at much higher concentrations.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in determining the selectivity and mechanism of action of TAK-243.
IC50 Determination using UBCH10 E2 Thioester Assay
This biochemical assay is used to measure the inhibitory activity of a compound against an E1 enzyme.
Principle: The assay quantifies the transfer of ubiquitin from the E1 enzyme (e.g., UBA1) to an E2 conjugating enzyme (e.g., UBCH10), resulting in a thioester bond formation. The inhibitor's potency is determined by its ability to block this transfer.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing ATP, ubiquitin, the E1 enzyme (UBA1 or other E1s), and the E2 enzyme (UBCH10) is prepared.
-
Inhibitor Addition: Serial dilutions of TAK-243 are added to the reaction mixture and incubated for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The reaction is initiated by the addition of a key substrate, often radiolabeled or fluorescently tagged ubiquitin.
-
Quenching and Detection: The reaction is stopped, and the amount of ubiquitin-charged E2 enzyme is quantified. This can be done using methods such as SDS-PAGE followed by autoradiography or fluorescence scanning.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzymatic activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess the target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (e.g., TAK-243) to its target protein (e.g., UBA1) can increase the thermal stability of the protein. This change in stability can be measured by heating the cells to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Intact cells (e.g., AML cell lines) are treated with varying concentrations of TAK-243 or a vehicle control for a specific duration.[10]
-
Heating: The treated cells are then heated to a range of temperatures.[12]
-
Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.[12]
-
Protein Quantification: The amount of the target protein (UBA1, UBA3, UBA6, etc.) in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.[10][12]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Visualizing the Impact of TAK-243
The following diagrams illustrate the mechanism of action of TAK-243 and the experimental workflow for assessing its target engagement.
Caption: Mechanism of TAK-243 inhibition of the ubiquitination cascade.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
TAK-243 is a potent and selective inhibitor of UBA1, the primary E1 ubiquitin-activating enzyme. While it demonstrates some off-target activity against UBA6 and NAE, its selectivity profile is favorable, with significantly weaker inhibition of other E1 enzymes. The experimental data from biochemical and cellular assays provide a strong basis for its use as a specific tool to probe the consequences of UBA1 inhibition in various biological systems and as a promising therapeutic candidate in oncology.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of IMP 243: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For a substance designated as "IMP 243," the precise disposal protocol is contingent upon its specific chemical identity and associated hazards. The designation "this compound" is not universally unique to a single substance and can refer to different materials depending on the context. This guide provides a comprehensive framework for the safe disposal of chemical waste, using available information for substances that may be identified as "this compound" and adhering to general best practices for laboratory waste management.
It is imperative to confirm the exact identity of "this compound" by consulting the manufacturer's Safety Data Sheet (SDS) before proceeding with any disposal procedures.
Immediate Safety and Handling Precautions
Regardless of the specific chemical, a cautious approach to handling and disposal is paramount. The following personal protective equipment (PPE) and handling procedures are essential when managing potentially hazardous chemical waste.
Table 1: Personal Protective Equipment (PPE) for Chemical Waste Handling
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility chart. | To protect hands from chemical contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent chemical splashes from entering the eyes. |
| Lab Coat | Standard laboratory coat, flame-resistant if handling flammable materials. | To protect skin and clothing from spills. |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area. If vapors or dust are generated, a respirator may be necessary. Consult the SDS. | To prevent inhalation of hazardous vapors, mists, or dusts. |
General Chemical Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste. This process is guided by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach to hazardous waste management.[1][2][3]
Caption: A generalized workflow for the safe disposal of laboratory chemical waste.
Step-by-Step Disposal Procedures
The following are procedural steps for the disposal of chemical waste, which should be adapted based on the specific information found in the SDS for "this compound."
1. Waste Identification and Characterization:
-
Identify the Waste: Confirm the full chemical name and any other identifiers for "this compound."
-
Consult the SDS: The SDS is the primary source of information for safe handling and disposal. Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), 12 (Ecological Information), and 13 (Disposal Considerations).
-
Determine Hazard Characteristics: Based on the SDS, classify the waste according to its hazards (e.g., flammable, corrosive, reactive, toxic). This will determine the appropriate disposal pathway.
2. Segregation and Collection:
-
Segregate Incompatible Wastes: Never mix different types of chemical waste unless explicitly instructed to do so by a qualified chemist or EHS professional. Mixing incompatible chemicals can lead to dangerous reactions.
-
Use Compatible Containers: Collect waste in a container that is compatible with the chemical. For instance, do not store corrosive materials in metal cans. Ensure the container is in good condition and has a secure lid.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
3. Storage:
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of spills.
4. Disposal:
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the final disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS department and local regulations for non-hazardous substances, never dispose of chemical waste down the sink. Many chemicals are harmful to aquatic life and can damage plumbing systems.[4]
-
Do Not Dispose in Regular Trash: Hazardous chemical waste must not be disposed of in the regular trash.
Example Disposal Profile: Loctite 243
One possible identity for "this compound" is as a component in the threadlocking adhesive Loctite 243. The SDS for this product provides specific disposal guidance.[4][5][6][7]
Table 2: Disposal Information for Loctite 243
| Property | Information |
| Product Type | Threadlocker adhesive. |
| Primary Hazards | May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation. Harmful to aquatic life with long lasting effects.[4][5][7] |
| Disposal Considerations | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not empty into drains, surface water, or ground water.[4][7] |
| Spill Cleanup | For small spills, wipe up with a paper towel and place in a container for disposal. For large spills, absorb onto inert absorbent material and place in a sealed container for disposal.[4][5][7] |
Regulatory Framework
The management of hazardous waste is governed by a combination of federal and state regulations.[1] In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA).[1][8] State-level regulations may be more stringent than federal requirements.[3][9] It is crucial to be aware of and comply with all applicable regulations.
The following diagram illustrates the key entities and their roles in the regulatory oversight of hazardous waste.
Caption: The relationship between regulatory bodies, institutions, and individuals in hazardous waste management.
By adhering to these guidelines and, most importantly, consulting the specific Safety Data Sheet for the "this compound" in your possession, you can ensure the safe and compliant disposal of this material, thereby protecting yourself, your colleagues, and the environment.
References
- 1. youtube.com [youtube.com]
- 2. dnr.mo.gov [dnr.mo.gov]
- 3. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 4. shuk.co.nz [shuk.co.nz]
- 5. dm.henkel-dam.com [dm.henkel-dam.com]
- 6. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 7. docs.rs-online.com [docs.rs-online.com]
- 8. epa.gov [epa.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Safety and Handling Information for IMP 243 Not Found
Extensive searches for "IMP 243" have not yielded a specific chemical compound or substance, preventing the retrieval of a Safety Data Sheet (SDS) or any associated handling, disposal, and personal protective equipment (PPE) guidelines. The identifier "this compound" appears in various contexts unrelated to chemical safety, including product catalogs for welding equipment, operating manuals for transmitters, and internal document codes.
Without a specific chemical identity, it is not possible to provide the requested essential safety and logistical information, including operational and disposal plans, quantitative data for PPE, or experimental protocols.
Researchers, scientists, and drug development professionals are strongly advised to verify the exact chemical name, CAS number, or any other specific identifier for the substance . Accurate identification is the critical first step in obtaining the necessary safety information to ensure safe handling and disposal in a laboratory setting.
Once the substance is correctly identified, the following steps should be taken to acquire the necessary safety information:
-
Obtain the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and emergency procedures for a chemical.
-
Consult Laboratory Safety Manuals: Institutional and laboratory-specific safety protocols will provide further guidance on standard operating procedures.
-
Contact the Manufacturer or Supplier: The provider of the chemical can supply the SDS and may offer additional safety and handling support.
To proceed with providing the detailed safety and logistical information as requested, please provide a more specific identifier for the substance referred to as "this compound".
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
